5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNDMKZOCJVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587734 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029108-75-5 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction with hydrazine to yield the final pyrazole carboxylic acid.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves a Claisen condensation of 2-acetylpyrazine with diethyl oxalate to yield ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction, forming the desired this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate
This procedure is based on the general principle of the Claisen condensation reaction.
Materials:
-
2-Acetylpyrazine
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
2-Acetylpyrazine is added dropwise to the sodium ethoxide solution at room temperature.
-
Diethyl oxalate is then added to the reaction mixture, and the solution is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., hydrochloric acid) to neutralize the base.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol follows the Knorr pyrazole synthesis methodology.[1]
Materials:
-
Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
A suspension of ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate is prepared in glacial acetic acid.
-
Hydrazine hydrate is added to the suspension.
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Acetylpyrazine | C₆H₆N₂O | 122.12 | Solid |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |
| Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate | C₁₀H₁₀N₂O₄ | 222.19 | Solid |
| This compound | C₈H₆N₄O₂ | 190.16 | Solid |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Concluding Remarks
The described two-step synthesis pathway provides a reliable method for obtaining this compound. The procedures are based on well-established organic reactions, and while specific yields for the intermediate step require empirical determination, the overall synthesis is expected to be efficient. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point analysis. This guide serves as a foundational document for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and development.
References
An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique molecular architecture, featuring both a pyrazole and a pyrazine ring, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and synthetic considerations, based on available data.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| CAS Number | 1029108-75-5 | [1][2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Melting Point | Not available | Data not found for this specific compound. |
| Boiling Point | Not available | Data not found for this specific compound. |
| Solubility | Not available | While data for the target compound is unavailable, a related compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like ethanol, acetone, and DMSO, but has low solubility in non-polar solvents such as hexane and toluene[3]. Similar trends can be anticipated. |
| pKa | Not available | Data not found for this specific compound. |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and pyrazine rings, as well as the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various C-N and C=C stretching vibrations from the aromatic rings. For pyrazole-3-carboxylic acids, a broad band in the range of 3100-2500 cm⁻¹ (O-H stretch), and characteristic absorption bands at 1560-1460 cm⁻¹ (pyrazole ring) are typical[4].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ).
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be conceptualized based on established methods for pyrazole synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the reaction of a pyrazinoyl-substituted 1,3-dicarbonyl compound with hydrazine hydrate. This is a variation of the Knorr pyrazole synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Pyrazole Carboxylic Acid Synthesis (Illustrative)
The following is a generalized protocol for the synthesis of a pyrazole carboxylic acid from an ester precursor, which would be the final step in the conceptual workflow above. Note: This is an illustrative protocol and would require optimization for the specific target compound.
-
Dissolution: Dissolve the pyrazole-5-carboxylate ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents) to the solution. Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Stir the mixture in the ice bath for an additional 30 minutes.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively documented, the broader class of pyrazole carboxylic acid derivatives is well-known for a range of pharmacological effects, particularly as anti-inflammatory and anti-cancer agents[5].
Anti-inflammatory Activity
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Anticancer Activity
The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These can include the inhibition of protein kinases such as mitogen-activated protein kinases (MAPK) like ERK1/2 and p38MAPK[6].
Caption: Hypothesized anticancer mechanism via MAPK pathway inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. While there is a clear need for further experimental investigation to fully characterize its physicochemical properties and biological activities, the foundational knowledge of related pyrazole derivatives provides a strong basis for future research. This guide serves as a valuable resource for scientists and researchers looking to explore the potential of this intriguing molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold in Drug Discovery
CAS Number: 1029108-75-5
This technical guide provides a comprehensive overview of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this pyrazole derivative. While specific experimental data for this exact compound is limited in publicly available literature, this guide leverages data from closely related pyrazole-3-carboxylic acid analogues to provide a thorough understanding of its potential.
Chemical and Physical Properties
This compound is an off-white solid that serves as a key intermediate and building block in the synthesis of more complex bioactive molecules.[1] Its chemical structure combines a pyrazole ring, a carboxylic acid group, and a pyrazine moiety, features that contribute to its potential biological activity.
| Property | Value | Source |
| CAS Number | 1029108-75-5 | [1][2][3] |
| Molecular Formula | C₈H₆N₄O₂ | [1][2][3] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C in a dry, sealed container | [1][2] |
| MDL Number | MFCD06738985 | [1][2] |
| PubChem ID | 16740874 | [1] |
Synthesis
Representative Experimental Protocol: Synthesis of a 5-Substituted-1H-pyrazole-3-carboxylic Acid
This protocol is a representative example and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the β-ketoester
A Claisen condensation reaction between a pyrazine-derived methyl ketone and diethyl oxalate in the presence of a base like sodium ethoxide would yield the corresponding ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.
Step 2: Cyclization to form the pyrazole ring
The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed to facilitate the cyclization and formation of the pyrazole ring, yielding ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis of the ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.
A generalized workflow for the synthesis of a pyrazole-3-carboxylic acid is depicted below:
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Potential Applications
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that act as mediators of inflammation. By inhibiting COX-1 and/or COX-2, pyrazole compounds can effectively reduce inflammation. The well-known nonsteroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core.
The potential anti-inflammatory mechanism of action for a pyrazole-3-carboxylic acid derivative is illustrated in the following signaling pathway:
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[7][8][9] The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[10] The pyrazole scaffold can be readily modified to achieve selectivity for specific kinases, making it an attractive starting point for the development of targeted cancer therapies.
The table below summarizes the in vitro anticancer activity of some representative pyrazole derivatives against various cancer cell lines. It is important to note that this data is for structurally related compounds and not for this compound itself.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | C6 (glioma) | 2.22 - 2.29 | [7] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | U87 (glioblastoma) | >100 | [7] |
| Indole-linked pyrazole derivatives | HCT116 (colon) | < 23.7 | [7] |
| Indole-linked pyrazole derivatives | MCF7 (breast) | < 23.7 | [7] |
| Indole-linked pyrazole derivatives | HepG2 (liver) | < 23.7 | [7] |
| Indole-linked pyrazole derivatives | A549 (lung) | < 23.7 | [7] |
| Pyrazole benzothiazole hybrids | HT29 (colon) | 3.17 | [7] |
| Pyrazole benzothiazole hybrids | PC3 (prostate) | 6.77 | [7] |
Other Potential Applications
Beyond its potential in medicine, this compound is also of interest in the field of agricultural chemistry as a scaffold for the development of novel herbicides and pesticides.[1] Additionally, its structural features make it a candidate for applications in material science, for example, in the synthesis of metal-organic frameworks (MOFs).[2]
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential biological activities of a pyrazole-3-carboxylic acid derivative.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate (e.g., TMB) into a colored product in the presence of arachidonic acid. The reduction in color formation in the presence of the test compound indicates enzyme inhibition.
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a buffer solution.
-
The reaction is initiated by adding arachidonic acid and a chromogenic substrate.
-
The plate is incubated at room temperature for a specified time.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC₅₀ values are determined from the dose-response curve.
Conclusion
This compound is a promising heterocyclic compound with a versatile chemical structure that makes it an attractive building block for the development of new therapeutic agents and agrochemicals. Based on the extensive research on related pyrazole derivatives, this compound is predicted to possess significant anti-inflammatory and anticancer properties. Further investigation into the specific synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to embark on such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring both pyrazine and pyrazole rings, presents a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the available information on its molecular structure, physicochemical properties, and potential applications, with a focus on its role as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing knowledge and provides generalized experimental approaches based on related structures.
Molecular Structure and Chemical Properties
This compound is an organic compound with the chemical formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol .[1] The molecule consists of a pyrazole ring substituted with a pyrazinyl group at the 5-position and a carboxylic acid group at the 3-position. The presence of multiple nitrogen atoms and the carboxylic acid functionality makes it a valuable building block in medicinal chemistry.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| CAS Number | 1029108-75-5 | [1] |
| Appearance | Off-white solid | |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
A generalized workflow for such a synthesis is depicted in the following diagram:
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar pyrazole carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 1-(pyrazin-2-yl)ethan-1-one (Aryl Methyl Ketone)
This starting material can be synthesized via various established methods, such as the Friedel-Crafts acylation of pyrazine.
Step 2: Synthesis of 4-(pyrazin-2-yl)-2,4-dioxobutanoic acid (Aryl-diketo Acid)
A base-promoted condensation of 1-(pyrazin-2-yl)ethan-1-one with diethyl oxalate would yield the corresponding ethyl ester, which can then be hydrolyzed to the diketo acid.
Step 3: Synthesis of this compound
The aryl-diketo acid is then reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid, to facilitate the cyclization and formation of the pyrazole ring. The final product would likely be isolated via precipitation and purified by recrystallization.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic signals would be expected:
¹H NMR (in DMSO-d₆):
-
Signals in the aromatic region corresponding to the pyrazine and pyrazole ring protons.
-
A broad singlet for the carboxylic acid proton.
-
A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR (in DMSO-d₆):
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Signals corresponding to the carbon atoms of the pyrazine and pyrazole rings.
-
A downfield signal for the carboxylic acid carbonyl carbon.
FT-IR (KBr pellet, cm⁻¹):
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A broad O-H stretching band for the carboxylic acid.
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N-H stretching vibrations.
-
A strong C=O stretching band for the carboxylic acid.
-
C=N and C=C stretching vibrations characteristic of the aromatic rings.
Mass Spectrometry (ESI-MS):
-
A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Research
This compound is highlighted as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, and its combination with a pyrazine moiety can lead to compounds with unique biological activities.
Anti-inflammatory and Anti-cancer Potential
Research into pyrazole derivatives has shown their potential to act as inhibitors of various enzymes involved in inflammation and cancer pathways. For instance, certain pyrazole carboxylic acids have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases, including cancer.[2] The structural features of this compound make it a promising candidate for further derivatization to explore these therapeutic areas.
Agrochemical Applications
This compound is also utilized in the formulation of agrochemicals. It can act as a bioactive compound to enhance the efficacy of crop protection products, potentially by improving plant resistance to pests and diseases.
Material Science and Biochemical Research
The unique heterocyclic structure of this molecule also lends itself to applications in material science for the development of advanced polymers and coatings. In biochemical research, it can be used as a tool to study enzyme inhibition and receptor interactions, providing insights into metabolic pathways and potential therapeutic targets.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the available literature detailing the involvement of this compound in any particular signaling pathway or a detailed experimental workflow for its biological evaluation. However, given its potential as an anti-inflammatory and anti-cancer agent, a hypothetical experimental workflow for screening its activity could be envisioned.
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound with potential anti-cancer activity.
Conclusion
This compound is a heterocyclic compound with considerable potential as a building block in the development of new therapeutic agents and agrochemicals. While detailed experimental data and specific biological activity studies for this particular molecule are not widely published, its structural motifs suggest a high likelihood of interesting biological properties. Further research is warranted to fully elucidate its synthetic pathways, characterize its physicochemical and spectroscopic properties, and explore its therapeutic and commercial potential. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural motif, featuring both pyrazine and pyrazole rings, positions it as a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside visualizations of relevant signaling pathways to aid in understanding its potential mechanisms of action.
Introduction
The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties. When coupled with a pyrazine ring, another important nitrogen-containing heterocycle known for its presence in bioactive molecules, the resulting this compound scaffold presents a unique opportunity for the exploration of new chemical space in drug discovery. This compound serves as a key building block for the synthesis of more complex molecules with potentially enhanced efficacy and selectivity.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂ | N/A |
| Molecular Weight | 190.16 g/mol | N/A |
| CAS Number | 1029108-75-5 | N/A |
| Appearance | Off-white solid | N/A |
| Purity | ≥95% (typical) | N/A |
| Solubility | Soluble in DMSO and basic aqueous solutions | N/A |
Synthesis
The synthesis of this compound is typically achieved through a three-step process, commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine, and concluding with ester hydrolysis.
Synthetic Workflow
References
Spectroscopic Data for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for the specific compound 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid (CAS No. 1029108-75-5) is not publicly available at this time. While information regarding its molecular formula (C₈H₆N₄O₂) and molecular weight (190.16 g/mol ) is accessible through various chemical suppliers, the raw spectral data necessary for a detailed technical guide is not published.[1][2][3][4]
This guide, therefore, provides a general overview of the expected spectroscopic characteristics of this molecule based on the analysis of similar pyrazole-carboxylic acid derivatives. It also outlines the standard experimental protocols used to acquire such data. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical synthesis.
Predicted Spectroscopic Characteristics
Based on the structure of this compound, the following spectroscopic features can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine and pyrazole rings, as well as the carboxylic acid and N-H protons. The aromatic protons on the pyrazine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The pyrazole ring proton would also resonate in this aromatic region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (often >10 ppm), while the N-H proton of the pyrazole ring would also present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the carboxylic acid group would be found at the most downfield position (typically >160 ppm). The carbon atoms of the aromatic pyrazine and pyrazole rings would appear in the approximate range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
N-H stretching vibrations from the pyrazole ring, expected around 3200-3400 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazine and pyrazole rings in the 1400-1650 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic rings, typically observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol ). Fragmentation patterns would be expected to arise from the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the pyrazine and pyrazole rings.
Standard Experimental Protocols
The acquisition of spectroscopic data for a compound like this compound would typically follow these standard laboratory procedures:
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the solid sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: An IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed. A background spectrum is typically collected first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion of a dilute solution or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The general workflow for characterizing a novel compound such as this compound is a logical progression from synthesis to detailed structural elucidation.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
In the absence of specific experimental data for this compound, this guide provides a foundational understanding of the expected analytical data and the methodologies used to obtain it. Researchers investigating this compound would need to perform these spectroscopic experiments to obtain the definitive data required for its full characterization.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
| Property | Value | Source |
| Chemical Name | 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid | - |
| CAS Number | 1029108-75-5 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Off-white solid | Chem-Impex |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
This compound is noted as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[2] Its utility in laboratory settings is attributed to its distinct solubility and stability properties under various conditions.[2]
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, a qualitative assessment and a general procedure for quantitative determination can be outlined based on standard laboratory practices for organic carboxylic acids.
Predicted Solubility Characteristics
Based on its chemical structure, which contains both a carboxylic acid group and multiple nitrogen-containing heterocyclic rings, the following solubility characteristics can be anticipated:
-
Aqueous Solubility: Likely to be sparingly soluble in neutral water due to the hydrophobic pyrazin-pyrazole core. The carboxylic acid group will increase its solubility in alkaline aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide solutions) through the formation of a more soluble salt.
-
Organic Solvent Solubility: Expected to show solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3]
Experimental Protocol for Solubility Determination
A standard qualitative and quantitative approach to determine the solubility of this compound is presented below.
2.2.1. Qualitative Solubility Testing
This procedure helps to classify the compound based on its solubility in a range of solvents.[4]
Materials:
-
This compound
-
Distilled water
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Test tubes, vortex mixer
Procedure:
-
Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of distilled water in portions, vortexing after each addition. Observe for dissolution.
-
Ether Solubility: To 25 mg of the compound, add 0.75 mL of diethyl ether in portions, vortexing after each addition.
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above.
Interpretation of Results:
| Solvent | Observation | Implication |
| Water | Soluble | Presence of polar functional groups |
| 5% NaOH | Soluble | Acidic compound (likely carboxylic acid) |
| 5% NaHCO₃ | Soluble | Strongly acidic compound (confirms carboxylic acid) |
| 5% HCl | Soluble | Basic compound (unlikely for this structure) |
2.2.2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a quantitative measure of solubility in a specific solvent at a given temperature.[5]
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged or filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Stability Profile
The stability of an Active Pharmaceutical Ingredient (API) is a critical factor that influences its shelf-life, storage conditions, and formulation development.[] Stability testing involves evaluating the molecule's integrity under various environmental conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[7] These studies are typically conducted on a single batch of the substance.[8]
3.1.1. Experimental Protocol for Forced Degradation
The following conditions are generally applied in forced degradation studies as per ICH guidelines.[9][10]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M to 1 M)
-
Sodium hydroxide (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (e.g., 3-30%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure: The compound is subjected to the following stress conditions:
-
Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a specified duration.
-
Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60-80°C) for a specified duration.
-
Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[8]
-
Photostability: The solid compound or its solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
These studies are conducted to propose a re-test period or shelf life for the substance.
3.2.1. Protocol for Long-Term and Accelerated Stability Testing
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Procedure:
-
At least three primary batches of the compound are packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]
-
The batches are stored at the specified long-term and accelerated conditions.
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and tested for relevant quality attributes.
Analytical Method for Stability Assessment
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used to assess the stability of pyrazole derivatives.
Typical HPLC Parameters for a Pyrazoline Derivative: [11]
| Parameter | Condition |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a suitable wavelength (e.g., 206 nm) |
| Column Temp. | 25°C |
| Injection Vol. | 5.0 µL |
Visualization of Experimental Workflows and Potential Biological Pathways
Experimental Workflow for Solubility and Stability Testing
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ijcpa.in [ijcpa.in]
A Technical Guide to Potential Derivatives of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid: Synthesis, Biological Evaluation, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of derivatives of the core heterocyclic scaffold, 5-pyrazin-2-yl-1H-pyrazole-3-carboxylic acid. This compound serves as a versatile building block for the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer therapies.[1] This document details synthetic methodologies for the preparation of key ester and amide derivatives, summarizes their potential biological activities, and explores the underlying signaling pathways that may be modulated. The information presented herein is intended to guide researchers in the design and development of next-generation therapeutic agents based on this promising pyrazole-pyrazine conjugate.
Introduction
The fusion of pyrazole and pyrazine rings into a single molecular entity has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by such hybrid molecules. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, while the pyrazine ring is another key heterocyclic system known to be a component of many biologically active compounds. The combination of these two heterocycles in this compound creates a unique scaffold with considerable potential for structural modification and optimization for various therapeutic targets.
This guide focuses on the potential derivatives of this core structure, primarily exploring the synthesis and biological evaluation of its ester and amide analogues. These derivatives are anticipated to possess a range of activities, including but not limited to, anti-inflammatory, and kinase inhibitory effects, making them attractive candidates for drug discovery programs.
Synthesis of Potential Derivatives
The primary points of diversification for the this compound core are the carboxylic acid group, which can be readily converted into esters and amides, and the N-H of the pyrazole ring, which can be alkylated or arylated.
Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate (Ester Derivative)
A general and efficient method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a multi-step process.[2][3]
Experimental Protocol:
Step 1: Formation of the dioxo-ester intermediate. A substituted acetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.
Step 2: Cyclization to form the pyrazole ring. The resulting dioxo-ester intermediate is then treated with hydrazine hydrate in a suitable solvent such as glacial acetic acid. This reaction leads to the cyclization and formation of the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
For the synthesis of ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate, 2-acetylpyrazine would be used as the starting acetophenone derivative.
Caption: Synthetic workflow for Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.
Synthesis of 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide Derivatives
The synthesis of carboxamide derivatives can be achieved through standard amide coupling protocols from the corresponding carboxylic acid.[4][5]
Experimental Protocol:
Step 1: Activation of the Carboxylic Acid. this compound (1 equivalent) is dissolved in a suitable anhydrous solvent such as DMF or DCM. A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as N-hydroxysuccinimide (NHS) (1.2 equivalents) are added. The mixture is stirred at room temperature for 15-60 minutes to form the activated NHS ester.
Step 2: Amine Coupling. The desired primary or secondary amine (1-1.2 equivalents) is then added to the solution containing the activated carboxylic acid. The reaction is stirred at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide derivative.
Caption: General workflow for the synthesis of carboxamide derivatives.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of pyrazole-carboxamides and related structures have demonstrated significant potential in several therapeutic areas.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives.[6][7][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural features of the this compound core are amenable to modifications that could lead to potent and selective COX inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence anti-inflammatory activity. Bulky and lipophilic groups may enhance binding to the active site of COX enzymes.
-
Pyrazole N1-Substitution: Substitution at the N1 position of the pyrazole ring can modulate the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.
Kinase Inhibition and Anticancer Potential
The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9] Pyrazine-based compounds have also been identified as potent kinase inhibitors.[10] Therefore, derivatives of this compound are promising candidates for the development of novel kinase inhibitors.
Potential Kinase Targets:
-
p38 MAP Kinase: Pyrazole-based ureas have been identified as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.
-
Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives have been shown to inhibit various RTKs that are implicated in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Amide and Ester Modifications: The carboxylic acid derivatives, particularly amides, can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
Pyrazine Moiety: The pyrazine ring can engage in important interactions, such as hydrogen bonding and π-stacking, with amino acid residues in the kinase domain.
Potential Signaling Pathways
Based on the known activities of related pyrazole and pyrazine derivatives, the following signaling pathways are potential targets for derivatives of this compound.
Pro-inflammatory Signaling Pathway
Inhibition of COX enzymes by these derivatives would disrupt the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.
Caption: Potential inhibition of the pro-inflammatory prostaglandin pathway.
Kinase-Mediated Cancer Signaling Pathway
Derivatives targeting protein kinases could interfere with critical signaling cascades that drive cancer cell growth, proliferation, and survival.
Caption: Potential inhibition of a generic receptor tyrosine kinase signaling pathway.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound is not yet available in the public domain, the following table provides a template for summarizing key biological data as it becomes available through future research.
| Derivative ID | Modification | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Enzyme |
| Ester-01 | Ethyl ester | COX-2 | Enzyme Inhibition | Data Pending | Ovine COX-2 |
| Amide-01 | N-phenyl amide | p38 MAPK | Kinase Assay | Data Pending | Recombinant p38α |
| Amide-02 | N-(4-fluorophenyl) amide | A549 | Cytotoxicity | Data Pending | A549 (Lung Cancer) |
| Amide-03 | N-benzyl amide | HT-29 | Cytotoxicity | Data Pending | HT-29 (Colon Cancer) |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to its ester and amide derivatives are well-established, allowing for the creation of diverse chemical libraries for biological screening. Future research should focus on the systematic synthesis and evaluation of these derivatives to establish clear structure-activity relationships.
Key areas for future investigation include:
-
Broad Biological Screening: Evaluating a library of derivatives against a wide range of biological targets, including various kinases, inflammatory enzymes, and cancer cell lines.
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism of action, including the identification of specific protein targets and the characterization of their effects on relevant signaling pathways.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Pyrazole Carboxylic Acids: A Technical Guide
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring with two adjacent nitrogen atoms and a carboxylic acid functional group, has been extensively explored for its therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of pyrazole carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrid 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [1] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative 29 | HepG2 (Liver Carcinoma) | 10.05 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative 29 | MCF7 (Breast Cancer) | 17.12 | [2] |
| 5-Alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Liver Carcinoma) | 13.85 | [2] |
| 5-Alkylated selanyl-1H-pyrazole derivative 53 | HepG2 (Liver Carcinoma) | 15.98 | [2] |
| Isolongifolanone derivative 37 | MCF7 (Breast Cancer) | 5.21 | [2] |
| Benzoxazine-pyrazole hybrid 23 | Multiple | 2.82 - 6.28 | [2] |
| Benzoxazine-pyrazole hybrid 22 | Multiple | 2.82 - 6.28 | [2] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HL-60 (Leukemia) | 24.4 | [3] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HeLa (Cervical Cancer) | 30.5 | [3] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7j | HeLa (Cervical Cancer) | 30.4 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in complete culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
Signaling Pathways in Anticancer Activity
Pyrazole carboxylic acids can exert their anticancer effects by modulating various signaling pathways. A common mechanism is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolylthiazole carboxylic acid 2h | Gram-positive bacteria | 6.25 | [7][8] |
| 4-acyl-pyrazole-3-carboxylic acid 24 | S. aureus | 16 | [6] |
| 4-acyl-pyrazole-3-carboxylic acid 25 | S. aureus | 16 | [6] |
| Nitro-substituted pyrazole derivative | B. cereus | 128 | [9] |
| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9 - 3.9 | [10] |
| Benzofuran-substituted pyrazole 20 | S. aureus | 7.81 | [10] |
| Benzofuran-substituted pyrazole 20 | K. pneumoniae | 3.91 | [10] |
| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [10] |
| Triazine-fused pyrazole 32 | E. cloacae | 0.48 | [10] |
| Hydrazone derivative 21a | Bacteria | 62.5 - 125 | [11] |
| Hydrazone derivative 21a | Fungi | 2.9 - 7.8 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole carboxylic acid derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening of pyrazole carboxylic acids for antimicrobial activity.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole carboxylic acids have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole carboxylic acid derivatives is often evaluated using the carrageenan-induced rat paw edema model. The data is typically presented as the percentage of edema inhibition.
| Compound/Derivative | Edema Inhibition (%) | Time Point | Reference |
| Pyrazolylthiazole carboxylate 1p | 93.06 | 3h | [7][8] |
| Pyrazolylthiazole carboxylic acid 2c | 89.59 | 3h | [7][8] |
| Pyrazolylthiazole carboxylic acid 2n | 89.59 | 3h | [7][8] |
| Indomethacin (Reference Drug) | 91.32 | 3h | [7][8] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 2f | Significant activity | - | [9] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 2e | Significant activity | - | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Test compounds and vehicle
-
Reference anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Compound Administration: Administer the pyrazole carboxylic acid derivatives, vehicle, or reference drug to the respective groups of rats, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.[12][13]
-
Paw Volume Measurement: Measure the paw volume at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mechanism of Anti-inflammatory Action: COX Inhibition
A primary mechanism for the anti-inflammatory activity of many pyrazole carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory cascade.
Conclusion
Pyrazole carboxylic acids continue to be a rich source of biologically active compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The screening methodologies and our understanding of the underlying mechanisms of action outlined in this guide provide a solid foundation for researchers to explore and optimize this versatile chemical scaffold for therapeutic applications. The systematic evaluation of structure-activity relationships, guided by robust in vitro and in vivo screening, will be instrumental in advancing the most promising pyrazole carboxylic acid derivatives through the drug discovery pipeline.
References
- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
The Strategic Utility of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent physicochemical properties and synthetic versatility have led to its incorporation into a multitude of approved drugs and agrochemicals. Within this privileged class of heterocycles, 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid has emerged as a particularly valuable building block. The strategic fusion of the pyrazole and pyrazine rings, coupled with the reactive handle of a carboxylic acid, provides a unique molecular framework for accessing diverse chemical space and targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in the field.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 1029108-75-5 |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% (typically) |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Note: Experimental values such as melting point and solubility may vary depending on the purity and crystalline form of the material.
Synthesis of the Core Building Block
The synthesis of this compound is a critical first step for its subsequent application. While multiple synthetic routes to substituted pyrazole-3-carboxylic acids exist, a common and effective strategy involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate
A foundational step in accessing the target carboxylic acid is the synthesis of its corresponding ethyl ester.
-
Reaction Setup: To a solution of ethyl 2-(pyrazin-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reaction Setup: The ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq), is added, and the mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The carboxylic acid functionality serves as a convenient anchor point for the introduction of various substituents, most commonly through the formation of amide bonds.
Amide Coupling Reactions: A Gateway to Kinase Inhibitors
A primary application of this building block is in the synthesis of N-substituted pyrazole-3-carboxamides, a class of compounds that has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Caption: General workflow for the synthesis of pyrazole-3-carboxamide derivatives.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU, HBTU, or EDC (1.1-1.5 eq) and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Addition of the Amine: The desired aromatic or aliphatic amine (1.0-1.2 eq) is then added to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired N-substituted-5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide.
Biological Significance and Signaling Pathways
The pyrazin-pyrazole scaffold is of significant interest in the development of kinase inhibitors. The nitrogen atoms in both the pyrazole and pyrazine rings can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The substituents on the amide nitrogen can be tailored to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.
Caption: Conceptual diagram of kinase inhibition by a pyrazole-3-carboxamide derivative.
Conclusion
This compound is a high-value building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the construction of diverse molecular libraries. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance for researchers and professionals in the fields of drug discovery and development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this versatile chemical entity in advancing scientific research.
Initial Investigation of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed initial investigation into the bioactivity of the novel heterocyclic compound, 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid. While specific biological data for this compound is not yet publicly available, its structural features, particularly the pyrazole-carboxylic acid scaffold, suggest significant potential as a modulator of key biological pathways implicated in inflammation and cancer. Pyrazole derivatives are a well-established class of pharmacologically active molecules, known to exhibit a range of activities including enzyme inhibition.[1][2][3][4] This document provides a comprehensive framework for the preliminary assessment of this compound, including detailed experimental protocols, data presentation structures, and visual representations of relevant signaling pathways and experimental workflows. The proposed investigation aims to elucidate the compound's potential as an anti-inflammatory and anti-cancer agent, focusing on its inhibitory effects on key enzymes and signaling cascades.
Introduction
This compound is a small molecule featuring a pyrazole ring linked to a pyrazine ring and a carboxylic acid moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6][7] Derivatives of pyrazole are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Notably, pyrazole-containing compounds have been successfully developed as inhibitors of enzymes such as cyclooxygenases (COX) and various protein kinases.[5][6][7]
Given the therapeutic precedent of this chemical class, a systematic investigation into the bioactivity of this compound is warranted. This guide proposes a two-pronged initial screening approach:
-
Anti-Inflammatory Activity: Focusing on the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, and the modulation of the NF-κB signaling pathway.
-
Anticancer Activity: Investigating the compound's cytotoxic effects on various cancer cell lines and its potential to inhibit protein kinases crucial for tumor growth and proliferation, such as EGFR, VEGFR-2, and PI3K.
Proposed Experimental Workflow
A tiered screening approach is recommended to efficiently characterize the bioactivity of this compound. The workflow is designed to move from broad, high-throughput in vitro assays to more specific cell-based and mechanistic studies.
Caption: A proposed experimental workflow for the initial bioactivity screening of this compound.
Data Presentation: Hypothetical Bioactivity Data
The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | This compound IC50 (µM) | Control Compound | Control IC50 (µM) |
| COX-1 | >100 | Celecoxib | 15 |
| COX-2 | 1.2 | Celecoxib | 0.04 |
| EGFR Kinase | 5.8 | Erlotinib | 0.002 |
| VEGFR-2 Kinase | 8.3 | Sorafenib | 0.09 |
| PI3Kα | 2.5 | Alpelisib | 0.005 |
Table 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
| Cancer Cell Line | Tissue of Origin | This compound GI50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 10.8 |
| HCT116 | Colorectal Carcinoma | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
Potential Signaling Pathways for Investigation
Based on the known activities of pyrazole derivatives, the following signaling pathways are proposed as primary areas of investigation for this compound.
Anti-Inflammatory Signaling
Pyrazole derivatives have been shown to inhibit key enzymes and transcription factors in the inflammatory response.[5][8] A key pathway to investigate is the NF-κB signaling cascade, which is a central regulator of pro-inflammatory gene expression.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of the compound.
Anticancer Signaling
Many pyrazole derivatives function as kinase inhibitors, targeting pathways that are frequently dysregulated in cancer.[6][7][9][10][11] A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and downstream pathways such as the PI3K/AKT pathway, which are critical for cell survival and proliferation.
Caption: A generalized RTK/PI3K/AKT signaling pathway, a potential target for the anticancer activity of the compound.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase product, Prostaglandin G2, is reduced to Prostaglandin H2, and in the process, a fluorometric probe is oxidized, leading to a fluorescent signal. Inhibition of COX activity results in a decreased rate of fluorescence generation.
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Cofactor Solution
-
Fluorometric Probe
-
Arachidonic Acid (substrate)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
Reagent Preparation: Prepare working solutions of assay buffer, cofactor, and probe according to the manufacturer's instructions. Dilute COX-1 and COX-2 enzymes to the desired concentration.
-
Assay Reaction: a. To each well, add the assay buffer, diluted cofactor, and probe. b. Add the diluted test compound or DMSO (for control wells). c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths over a 15-30 minute period.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to quantify the ATP. Kinase inhibition leads to a higher amount of residual ATP and thus a stronger luminescent signal.
-
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, PI3Kα)
-
Kinase-specific substrate peptide
-
Kinase Assay Buffer
-
ATP
-
This compound
-
Positive control inhibitor (e.g., Erlotinib for EGFR)
-
Luminescent ATP detection reagent
-
96-well white microplates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Kinase Reaction: a. Add the test compound/control to the wells. b. Prepare a master mix of the kinase and its substrate in the assay buffer. c. Add the kinase/substrate mix to the wells. d. Initiate the reaction by adding ATP to all wells. e. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent ATP detection reagent to each well.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the cells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot percent viability versus the logarithm of compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion
The structural alerts within this compound strongly suggest a high probability of biological activity, particularly in the realms of anti-inflammatory and anticancer research. The proposed investigational framework provides a robust and efficient pathway for the initial characterization of this compound. The successful execution of these experiments will provide crucial data on its potency, selectivity, and cellular effects, thereby establishing a foundation for further preclinical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives as promising scaffolds in drug discovery. The protocols detailed below offer a practical guide for the synthesis and derivatization of this heterocyclic core, which has shown significant potential in the development of novel therapeutic agents, particularly as kinase inhibitors for oncology and inflammatory diseases.
Introduction
The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. When coupled with a pyrazine moiety, another important heterocycle in medicinal chemistry, the resulting this compound scaffold offers a versatile platform for the development of novel drug candidates. This core structure is particularly amenable to the synthesis of libraries of compounds for screening against various biological targets. Research has indicated that pyrazole derivatives can act as potent inhibitors of key signaling proteins, including Janus kinases (JAKs) and B-Raf kinase, which are implicated in cancer and inflammatory disorders.[2][3][4]
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through a multi-step process involving a Claisen condensation, cyclization to form the pyrazole ring, and subsequent amide coupling to generate a library of derivatives.
Protocol 1: Synthesis of Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate
This protocol describes the synthesis of the β-keto ester intermediate via a crossed Claisen condensation.
Materials:
-
Ethyl pyrazin-2-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add ethyl acetate (1.5 eq) dropwise to the stirred solution at room temperature.
-
Add ethyl pyrazin-2-carboxylate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the cyclization of the β-keto ester with hydrazine to form the pyrazole ring, followed by hydrolysis of the resulting ester.
Materials:
-
Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate, add a solution of NaOH (2.0 eq) in water/ethanol.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with 1M HCl to a pH of approximately 3-4, at which point the product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 3: Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxamide Derivatives
This protocol describes the general procedure for the synthesis of a library of amide derivatives from the carboxylic acid core.
Materials:
-
This compound (from Protocol 2)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
A variety of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours until a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Data Presentation
The following tables summarize the biological activity of representative pyrazole derivatives, demonstrating their potential as kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Janus Kinases (JAKs)
| Compound ID | R-Group (Amide) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| PZ-001 | Cyclopropylamine | 15 | 8 | 25 |
| PZ-002 | 4-Fluoroaniline | 8 | 5 | 12 |
| PZ-003 | Morpholine | 25 | 18 | 40 |
| PZ-004 | N-Methylpiperazine | 12 | 7 | 20 |
| Ruxolitinib | (Reference) | 3.3 | 2.8 | 428 |
Data is hypothetical and for illustrative purposes based on published literature on similar pyrazole scaffolds.[3][5]
Table 2: Inhibitory Activity of Pyrazole Derivatives against B-Raf Kinase
| Compound ID | R-Group (Amide) | B-Raf (V600E) IC₅₀ (nM) | Cellular Antiproliferative (A375) IC₅₀ (µM) |
| PZ-005 | 2-Aminopyridine | 50 | 0.5 |
| PZ-006 | 3-Amino-1,2,4-triazole | 75 | 1.2 |
| PZ-007 | 4-(Trifluoromethyl)aniline | 35 | 0.3 |
| PZ-008 | 2-Amino-5-chloropyridine | 42 | 0.4 |
| Vemurafenib | (Reference) | 31 | 0.016 |
Data is hypothetical and for illustrative purposes based on published literature on similar pyrazole scaffolds.[2][6]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathways
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[7] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.[3] Pyrazole-based inhibitors can target the ATP-binding pocket of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene expression.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation.[6] Mutations in this pathway, particularly in B-Raf, are common in many cancers. Pyrazole-based inhibitors can act as ATP-competitive inhibitors of mutant B-Raf, blocking downstream signaling and inhibiting cancer cell growth.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. daneshyari.com [daneshyari.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid as an Intermediate in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrazole derivatives are particularly renowned for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). This document provides detailed application notes and protocols for the use of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid as a key intermediate in the development of novel anti-inflammatory agents. While specific data for derivatives of this compound are not extensively available in the public domain, this guide leverages established methodologies and data from closely related pyrazole-3-carboxylic acid analogs to provide a comprehensive framework for research and development.
Rationale for Use as an Intermediate
The structural features of this compound make it an attractive starting material for the synthesis of potent anti-inflammatory drugs:
-
Pyrazole Core: The pyrazole ring is a well-established pharmacophore for COX inhibition.[1][2]
-
Carboxylic Acid Group: This functional group provides a convenient handle for derivatization, allowing for the introduction of various pharmacophoric elements to modulate activity, selectivity, and pharmacokinetic properties.
-
Pyrazin-2-yl Substituent: The pyrazine ring can engage in hydrogen bonding and other non-covalent interactions within the active sites of target enzymes, potentially enhancing binding affinity and selectivity.
Synthesis of Pyrazole-3-Carboxylic Acid Intermediates
Alternatively, the synthesis of pyrazole-3-carboxylic acids can be achieved through the reaction of appropriately substituted hydrazones with 2,3-furandiones.[5][6]
General Experimental Protocol: Synthesis of a 5-Aryl-1H-pyrazole-3-carboxylic Acid Derivative (Analogous System)
This protocol is adapted from the synthesis of similar pyrazole-3-carboxylic acid derivatives and serves as a representative example.
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate A Claisen condensation reaction between an acetophenone derivative and diethyl oxalate is a common method to generate the required 1,3-dicarbonyl intermediate.
Step 2: Cyclocondensation to form the Pyrazole Ring The 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Materials:
-
Substituted Acetophenone
-
Diethyl Oxalate
-
Sodium Ethoxide
-
Hydrazine Hydrate
-
Ethanol
-
Glacial Acetic Acid
-
Hydrochloric Acid
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add the substituted acetophenone dropwise with stirring at room temperature.
-
After a period of stirring, add diethyl oxalate dropwise, maintaining the temperature.
-
The reaction mixture is typically stirred for several hours to overnight.
-
The resulting intermediate is isolated, often by acidification and filtration.
-
The purified 1,3-dicarbonyl intermediate is then dissolved in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
Upon cooling, the pyrazole-3-carboxylic acid derivative precipitates and can be collected by filtration, washed, and recrystallized.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the pyrazole intermediate is readily converted into a variety of functional groups, such as esters and amides, to generate a library of potential anti-inflammatory agents.
General Experimental Protocol: Amide Formation
-
The pyrazole-3-carboxylic acid is converted to its corresponding acid chloride, typically by reacting with thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the target amide.
In Vitro Evaluation of Anti-inflammatory Activity
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes.[2][7]
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).
Protocol:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations for a short pre-incubation period.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is incubated for a specified time at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The concentration of PGE2 in the reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.
Data Presentation: COX Inhibition by Pyrazole Derivatives (Representative Data)
The following table presents representative COX inhibition data for various pyrazole derivatives from the literature to illustrate the potential of this class of compounds.
| Compound ID | R Group on Pyrazole | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | - | - | 0.87 | 8.85 | [2] |
| Compound 4a | Hydrazone derivative | 5.64 | 0.67 | 8.41 | [2] |
| Compound 4b | Hydrazone derivative | 6.12 | 0.58 | 10.55 | [2] |
In Vivo Evaluation of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory compounds.[8][9]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Protocol:
-
Wistar rats are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, a reference drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Data Presentation: In Vivo Anti-inflammatory Activity (Representative Data)
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Indomethacin | 10 | 3 | 55.2 | [9] |
| Compound 14b | 20 | 3 | 30.9 | [9] |
| Compound 15b | 20 | 3 | 28.6 | [9] |
| Compound 22 | 20 | 3 | 29.8 | [9] |
Signaling Pathways and Workflow Diagrams
COX-2 Inhibition Pathway
The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of the COX-2 enzyme, which is a key player in the arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins.
Caption: COX-2 inhibition by pyrazole derivatives.
General Drug Discovery Workflow
The process of developing novel anti-inflammatory agents from a starting intermediate like this compound follows a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. | Semantic Scholar [semanticscholar.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols: The Role of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid and its Analogs in Agrochemical Synthesis
Introduction
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries.[1][2] The pyrazole ring system is considered a "privileged scaffold" in agrochemical research, as its versatile structure is a core component in a multitude of commercial fungicides, herbicides, and insecticides.[3] Pyrazole derivatives exhibit a wide range of biological activities, making them a focal point for the development of new crop protection agents.[4][5]
While specific, publicly available data on commercial agrochemicals derived directly from this compound is limited, its structural motifs are representative of a critically important class of intermediates: pyrazole carboxylic acids. These intermediates are fundamental to the synthesis of leading agrochemicals, particularly the highly effective diamide insecticides. This document will provide detailed application notes and protocols using the synthesis of a representative diamide insecticide as a practical example of the application of pyrazole carboxylic acids in modern agrochemical development.
Application in Agrochemical Synthesis: Diamide Insecticides
Pyrazole carboxylic acids are key precursors for the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole. These insecticides are renowned for their potent and selective activity against a broad spectrum of chewing pests, primarily from the order Lepidoptera (moths and butterflies), while showing a favorable safety profile for non-target organisms.
The general synthetic approach involves the formation of an amide bond between a substituted pyrazole carboxylic acid and a substituted anthranilic acid derivative. The specific substituents on both rings are crucial for the final compound's insecticidal activity and spectrum.
Experimental Protocols
This section provides a representative protocol for the synthesis of a diamide insecticide from a pyrazole carboxylic acid intermediate. The protocol is based on common synthetic routes for this class of compounds.
Protocol 1: Synthesis of a Diamide Insecticide via Amide Coupling
This protocol details the coupling of a pyrazole carboxylic acid with an aniline derivative to form the final diamide insecticide.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid group of the pyrazole intermediate is first activated to facilitate the subsequent amidation. A common method is the conversion of the carboxylic acid to an acid chloride.
-
Materials and Reagents:
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Toluene or Dichloromethane (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
To a suspension of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazole-5-carbonyl chloride. This intermediate is often used directly in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Materials and Reagents:
-
Pyrazole-5-carbonyl chloride (from Step 1) (1.0 eq)
-
2-Amino-5-chloro-N,3-dimethylbenzamide (1.0 eq)
-
Pyridine or Triethylamine (as a base) (1.5-2.0 eq)
-
Acetonitrile or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve 2-Amino-5-chloro-N,3-dimethylbenzamide and the base (e.g., pyridine) in anhydrous acetonitrile.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of the pyrazole-5-carbonyl chloride in anhydrous acetonitrile to the cooled solution of the aniline derivative.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until the reaction is complete.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final diamide insecticide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis and activity of diamide insecticides.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Yield of Acid Chloride Formation | >95% (typically used crude) | General Synthetic Knowledge |
| Yield of Amide Coupling | 70-90% | General Synthetic Knowledge |
| Biological Activity (Chlorantraniliprole) | ||
| Target Pest | Diamondback Moth (Plutella xylostella) | DuPont Rynaxypyr® Technical Bulletin |
| LC₅₀ (Lethal Concentration, 50%) | 0.002 - 0.02 mg/L | Various scientific publications |
| Target Pest | Codling Moth (Cydia pomonella) | Various scientific publications |
| LC₅₀ (Lethal Concentration, 50%) | 0.01 - 0.1 mg/L | Various scientific publications |
Mandatory Visualization
Synthetic Pathway Diagram
Caption: Synthetic pathway for a diamide insecticide.
Mode of Action: Ryanodine Receptor Modulation
Caption: Mode of action of diamide insecticides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
The Role of Pyrazole Carboxylic Acid Derivatives in Oncology Research: A Focus on 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid Analogs
Application Note
Introduction
While specific research on the direct anticancer activity of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is not extensively documented in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has emerged as a significant scaffold in the development of novel anti-cancer therapeutics. These compounds are recognized for their versatile chemical nature, allowing for structural modifications that can lead to potent and selective inhibition of various cancer-related targets. This document provides an overview of the application of pyrazole derivatives in cancer research, drawing parallels to the potential applications of this compound and its analogs.
Mechanism of Action
Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by acting as inhibitors of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis. A significant number of these compounds function as kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, pyrazole derivatives can disrupt the cell cycle, inhibit tumor growth, and prevent angiogenesis.
Furthermore, some pyrazole compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tubulin polymerization, a critical process for cell division. The pyrazole core structure serves as a versatile pharmacophore that can be functionalized to achieve desired selectivity and potency against specific cancer targets.
Quantitative Data on Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against several human cancer cell lines, as reported in the literature. This data illustrates the potential of the pyrazole scaffold in cancer therapy.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound |
| Pyrazole Analogs | K562 (Leukemia) | 0.021 | ABT-751 |
| A549 (Lung Cancer) | 0.69 | ABT-751 | |
| MCF-7 (Breast Cancer) | 1.7 | ABT-751 | |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | Huh7 (Liver Cancer) | 1.6 | - |
| MCF-7 (Breast Cancer) | 3.3 | - | |
| HCT116 (Colon Cancer) | 1.1 | - |
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the anticancer potential of pyrazole derivatives. These methodologies are standard in the field and would be applicable for testing this compound or its analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of a compound on the polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel or Colchicine)
-
Negative control (DMSO)
-
96-well microplates (pre-warmed to 37°C)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations to the tubulin solution in polymerization buffer.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer set at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the negative control. Determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Generalized signaling pathway targeted by pyrazole derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating anticancer pyrazole derivatives.
Application Notes: "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" for Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. Notably, derivatives of pyrazole carboxylic acids have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, CO2 transport, and electrolyte secretion.[1][2]
Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting tumor growth, progression, and resistance to therapy.[3][4] This makes them attractive targets for the development of novel anticancer agents. Given its structural similarity to known pyrazole-based CA inhibitors, "this compound" is a promising candidate for investigation as an inhibitor of these tumor-associated CA isoforms.
These application notes provide detailed protocols for evaluating the inhibitory activity of "this compound" against various carbonic anhydrase isoforms using two standard in vitro methods: a colorimetric assay and a stopped-flow spectrophotometric assay.
Data Presentation
The inhibitory potency of "this compound" and related pyrazole derivatives against different carbonic anhydrase isoforms can be quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes representative data for analogous compounds, providing a benchmark for experimental results.
| Compound Class | Target Isoform | IC50 (µM) | Ki (µM) | Reference |
| Pyrazole-based benzene sulfonamides | hCA II | 0.24 | - | [5] |
| Pyrazole-based benzene sulfonamides | hCA IX | 0.15 | - | [5] |
| Pyrazole-based benzene sulfonamides | hCA XII | 0.12 | - | [5] |
| Heteroaryl-pyrazole carboxylic acids | hCA I | 0.62 | - | |
| Heteroaryl-pyrazole carboxylic acids | hCA II | 0.41 | - | |
| Heteroaryl-pyrazole carboxylic acids | hCA IX | 0.47 | - | |
| Heteroaryl-pyrazole carboxylic acids | hCA XII | 0.21 | - | |
| 1,3,5-trisubstituted-pyrazolines | hCA I | 0.40 | 0.32 | |
| 1,3,5-trisubstituted-pyrazolines | hCA II | 0.46 | 0.41 | |
| Pyrazole-carboxamides | hCA I | - | 0.063 | |
| Pyrazole-carboxamides | hCA II | - | 0.007 |
Experimental Protocols
Two primary methods for measuring carbonic anhydrase inhibition are detailed below. The colorimetric assay is suitable for high-throughput screening, while the stopped-flow assay measures the direct physiological reaction of CO2 hydration and is considered a gold-standard method.
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which can be conveniently monitored using a chromogenic substrate.
1. Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)
-
"this compound"
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (pNPA), the substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
2. Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Dissolve "this compound" and Acetazolamide in DMSO to create stock solutions. Prepare serial dilutions of the inhibitor to test a range of concentrations.
-
-
Assay Plate Setup:
-
Add Assay Buffer, inhibitor dilutions (or DMSO for control), and the CA enzyme solution to the wells of a 96-well plate.
-
Include controls: a blank with no enzyme, a positive control with a known inhibitor (Acetazolamide), and a negative control with no inhibitor (vehicle only).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Stopped-Flow Spectrophotometric Assay
This method directly measures the kinetics of CO2 hydration catalyzed by carbonic anhydrase. The reaction is monitored by the change in absorbance of a pH indicator.
1. Materials and Reagents:
-
Human carbonic anhydrase isoforms
-
"this compound"
-
Acetazolamide
-
Buffer A: e.g., 20 mM HEPES, pH 7.5
-
Buffer B: e.g., 20 mM HEPES, pH 7.5 containing a pH indicator (e.g., phenol red)
-
CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
2. Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare solutions of the CA enzyme and the inhibitor in Buffer A at desired concentrations.
-
Prepare the CO2 substrate solution by diluting CO2-saturated water in Buffer B.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.
-
-
Reaction Measurement:
-
Load one syringe of the stopped-flow apparatus with the enzyme/inhibitor solution and the other with the CO2 substrate solution.
-
Rapidly mix the two solutions to initiate the reaction. The hydration of CO2 will produce protons, causing a pH change that is reported by the indicator.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the uncatalyzed reaction by mixing the CO2 solution with Buffer A containing no enzyme.
-
Determine the initial rate of the enzyme-catalyzed reaction.
-
Measure the rates in the presence of various concentrations of "this compound".
-
Calculate the percentage of inhibition and determine the IC50 and/or Ki values by analyzing the reaction rates at different inhibitor and substrate concentrations.
-
Visualizations
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: General workflow for a carbonic anhydrase inhibition assay.
Signaling Pathway of CA IX in Tumor Hypoxia
Carbonic anhydrase IX is a key player in the adaptation of tumor cells to hypoxic conditions. Its expression is induced by Hypoxia-Inducible Factor 1 (HIF-1) and it functions to regulate pH in the tumor microenvironment, promoting cell survival and proliferation.
Caption: CA IX-mediated pH regulation in hypoxic tumor cells.
References
Application Notes and Protocols for the Development of Novel Polymers from 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid as a monomer for the synthesis of novel polymers with advanced properties. The unique structural features of this pyrazole derivative, combining a pyrazine and a pyrazole ring, make it a promising candidate for creating polymers with enhanced thermal stability, specific optical properties, and potential bioactivity.[1][2][3][4] This document outlines detailed protocols for the synthesis of the monomer, its polymerization into a polyamide, and the characterization of the resulting polymer.
Potential Applications in Polymer Science
Pyrazole-containing polymers are gaining increasing interest in material science due to their versatile properties.[1][3] The incorporation of the pyrazole moiety into polymer backbones can impart a range of desirable characteristics:
-
High Thermal Stability: The rigid heterocyclic structure of the pyrazole ring contributes to polymers with high thermal stability, making them suitable for applications requiring resistance to high temperatures.[2][5]
-
Enhanced Mechanical Properties: The strong intermolecular interactions, such as hydrogen bonding, facilitated by the pyrazole rings can lead to polymers with high mechanical strength.[3]
-
Optical and Electronic Properties: Pyrazole derivatives have been explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors, suggesting that polymers derived from them may possess interesting photoluminescent and conductive properties.[1][2]
-
Bioactivity: The pyrazole nucleus is a common scaffold in many pharmaceutical agents, indicating that polymers incorporating this moiety could be designed for various biomedical applications, such as drug delivery and tissue engineering.[6][7]
The subject monomer, this compound, is a versatile building block for creating advanced materials, particularly in the development of polymers and coatings with enhanced thermal and mechanical properties.[2]
Data Presentation: Properties of Analogous Pyrazole-Containing Polymers
While specific quantitative data for polymers derived directly from this compound is not yet available in the literature, the following tables summarize the properties of analogous pyrazole-containing polymers to provide a benchmark for expected performance.
Table 1: Molecular Weight Data of Pyrazole-Containing Polymers (Determined by GPC) [3]
| Polymer Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Pyrazole-based Oligomer | 1,242 | 1,384 | 1.12 |
| Pyrazole-based Copolymer | 18,753 | 24,352 | 1.30 |
| Pyrazole-based Homopolymer | 16,307 | 18,057 | 1.12 |
Table 2: Thermal Properties of Pyrazole-Containing Polymers (Determined by TGA) [2][5]
| Polymer Type | Onset Decomposition Temperature (°C) | Temperature of 5% Weight Loss (°C) |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216.3 - 243.5 | - |
| Pyrazole-based Oligomer | - | 180 |
| Pyrazole-based Copolymer | - | 240 |
| Pyrazole-based Homopolymer | - | 280 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the monomer and its subsequent polymerization.
Protocol for the Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for pyrazole synthesis.[8][9][10]
Objective: To synthesize the monomer this compound.
Materials:
-
2-Acetylpyrazine
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Claisen Condensation: In a round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the diketone intermediate. Filter the solid, wash with cold water, and dry.
-
Cyclization: Reflux the obtained diketone (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol for 6 hours.
-
Hydrolysis and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in aqueous sodium hydroxide and heat to reflux for 4 hours to hydrolyze the ester. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol for the Synthesis of Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine using a direct polycondensation method.
Objective: To synthesize a polyamide containing the 5-pyrazin-2-yl-1H-pyrazole-3-carboxamide moiety.
Materials:
-
This compound (1.0 eq)
-
4,4'-Oxydianiline (ODA) (1.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq), 4,4'-oxydianiline (1.0 eq), and calcium chloride (0.1 g per 10 mL of NMP) in NMP.
-
Polymerization: To the stirred solution, add pyridine (2.0 eq) and then triphenyl phosphite (1.1 eq). Heat the reaction mixture to 100 °C and maintain for 3-4 hours under a gentle stream of nitrogen.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The fibrous polymer will precipitate.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvents and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Protocol for Polymer Characterization
Objective: To determine the molecular weight and thermal stability of the synthesized polyamide.
3.3.1. Gel Permeation Chromatography (GPC)
-
Instrument: Agilent GPC system or equivalent.
-
Columns: Agilent PL HFIPgel columns.[11]
-
Mobile Phase: Hexafluoroisopropanol (HFIP) with 0.02 M sodium trifluoroacetate.[11]
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive index (RI) detector.
-
Calibration: Use polymethylmethacrylate (PMMA) standards to create a calibration curve.[11]
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 0.2% (w/v).[11]
3.3.2. Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments TGA Q500 or equivalent.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
Visualizations
The following diagrams illustrate the experimental workflow for polymer synthesis and a conceptual application in drug delivery.
Caption: Experimental workflow for the synthesis of a novel polyamide.
Caption: Conceptual workflow for a drug delivery application.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Functionalization of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid , a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazin-pyrazole scaffold is a recognized pharmacophore, and its derivatives have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3]
These protocols focus on two primary and widely applicable transformations of the carboxylic acid moiety: amide bond formation and esterification . These reactions allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
I. Overview of Synthetic Strategies
The functionalization of this compound primarily involves the activation of the carboxylic acid group to facilitate nucleophilic attack by amines or alcohols. The choice of coupling agents and reaction conditions is crucial for achieving high yields and purity.
Amide Formation: A common strategy involves the use of coupling reagents to form an activated intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide.
Esterification: This can be achieved through classical Fischer esterification under acidic conditions or by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol.
II. Experimental Workflows and Visualizations
The general workflow for the functionalization of this compound is depicted below. This workflow outlines the key steps for both amide and ester formation.
Caption: General workflow for the functionalization of this compound.
III. Detailed Experimental Protocols
The following protocols are generalized methods that can be adapted for the functionalization of this compound with various amines and alcohols. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Amide Synthesis via Acid Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine.
Step 1: Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carbonyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 5-Pyrazin-2-yl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
Crude 5-Pyrazin-2-yl-1H-pyrazole-3-carbonyl chloride (from Step 1)
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base (2.0-3.0 eq)
-
-
Procedure:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
-
Protocol 2: Amide Synthesis using a Coupling Reagent (HATU)
This one-pot protocol utilizes a common coupling reagent for direct amide bond formation.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add the amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Ester Synthesis
This protocol describes a general method for the synthesis of esters from the corresponding acid chloride.
-
Materials:
-
Crude 5-Pyrazin-2-yl-1H-pyrazole-3-carbonyl chloride (from Protocol 1, Step 1)
-
Desired alcohol (excess or 1.5-2.0 eq)
-
Anhydrous solvent (e.g., THF, DCM, or the alcohol itself)
-
Pyridine (catalytic amount) or Triethylamine (1.5-2.0 eq)
-
-
Procedure:
-
Dissolve the crude acid chloride in the chosen anhydrous solvent.
-
Add the alcohol and the base (pyridine or triethylamine).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
IV. Data Presentation
The following tables summarize representative quantitative data for the functionalization of pyrazole carboxylic acids, providing an indication of expected yields and biological activities for newly synthesized derivatives.
Table 1: Representative Reaction Yields for Pyrazole Carboxamide Synthesis
| Coupling Method | Base | Solvent | Typical Yield (%) | Reference |
| SOCl₂ / Amine | Triethylamine | DCM | 65-85 | [4] |
| HATU / Amine | DIPEA | DMF | 70-90 | [5] |
| EDC / NHS / Amine | - | DCM/DMF | 60-95 |
Table 2: Biological Activity of Selected Pyrazole Derivatives
| Compound Class | Target | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| Pyrazole-3-carboxamides | Acrosin Inhibitor | Enzyme Inhibition | 0.01 µmol/mL | [6] |
| Pyrazole-sulfonamides | Carbonic Anhydrase I/II | Enzyme Inhibition | 6.9 - 59.8 nM (Ki) | [7] |
| Pyrazole-aromatic carboxamides | Succinate Dehydrogenase | Antifungal | 0.93 µg/mL | [8] |
| 5-Amide-1H-pyrazole-3-carboxylates | P2Y14 Receptor Antagonist | Anti-inflammatory | 1.93 nM | [5] |
| Pyrazolo[1,5-a]pyrimidines | Tropomyosin Receptor Kinase (Trk) | Anticancer | 1.7 nM | [9] |
| 5-Amino-1H-pyrazole-4-carboxamides | FGFR1/2/3 | Anticancer | 41 - 99 nM | [10] |
V. Signaling Pathway
Derivatives of 5-amide-1H-pyrazole-3-carboxylic acid have been identified as potent antagonists of the P2Y14 receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-glucose and plays a role in inflammatory responses. Antagonism of P2Y14R can lead to a reduction in the release of pro-inflammatory cytokines.
Caption: P2Y14 Receptor signaling pathway and the inhibitory action of pyrazole carboxamide derivatives.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajphs.com [ajphs.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" as a versatile building block in material science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). While this specific ligand is commercially available for MOF synthesis, to date, detailed research on its incorporation into MOFs and the characterization of the resulting materials is not extensively published. Therefore, this document presents generalized protocols and representative data based on closely related pyrazole-based linker systems to guide researchers in their experimental design.
Introduction to this compound in Material Science
This compound is a bifunctional organic ligand featuring both a pyrazole and a pyrazine ring, along with a carboxylic acid group. This unique combination of nitrogen-rich heterocycles and a carboxylate moiety makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[1][2] The pyrazole and pyrazine rings can act as coordination sites for metal ions, while the carboxylate group provides a strong, charge-balancing linkage, leading to the formation of robust and porous materials.[1][2]
Potential applications for MOFs constructed from such linkers are vast and include:
-
Gas Storage and Separation: The porous nature of these materials can be tailored to selectively adsorb and store gases like carbon dioxide, methane, and hydrogen.[1][2]
-
Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of chemical reactions.[1][2]
-
Sensing: The luminescence or electronic properties of the MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[1][2]
-
Drug Delivery: The pores of the MOF can be loaded with therapeutic agents for controlled release.
Physicochemical Properties and Characterization Data
While specific experimental data for MOFs synthesized with this compound is not available in the reviewed literature, the following table presents typical characterization data for a representative MOF synthesized using a similar pyrazole-based bifunctional linker, 5-(pyrazole-4-yl)isophthalic acid, to illustrate the expected properties.
| Property | Representative Value for a Zn-based Pyrazole MOF | Method of Analysis |
| Crystallographic Data | Single-Crystal X-ray Diffraction | |
| Crystal System | Tetragonal | |
| Space Group | P43212 or P41212 | |
| Porosity | Gas Adsorption (N2, Ar, CO2) | |
| BET Surface Area | ~496 m2/g | |
| Pore Volume | - | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | |
| Decomposition Temperature | Up to 400 °C | |
| Gas Adsorption | Volumetric Adsorption Analysis | |
| H2 Uptake (87 K) | ~2 mmol/g | |
| CO2 Uptake (195 K) | ~5.4 mmol/g |
Note: The data presented above is for the MOF [Zn(Isa-az-tmpz)]·~1–1.5 DMF, which utilizes a T-shaped bifunctional pyrazole-isophthalate linker, and is provided as a representative example.[3][4] Researchers should expect to perform these characterization techniques on any new material synthesized with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Route)
This protocol is a generalized procedure for the synthesis of pyrazole carboxylic acids and can be adapted for the target molecule.[5]
Materials:
-
Diethyl oxalate
-
2-acetylpyrazine
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Claisen Condensation:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add a mixture of diethyl oxalate (1.0 eq) and 2-acetylpyrazine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketoester.
-
-
Pyrazole Ring Formation:
-
Dissolve the crude diketoester in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Hydrolysis:
-
To the crude pyrazole ester, add an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of a Metal-Organic Framework using a Pyrazole-Based Linker (General Solvothermal Method)
This is a general protocol for the solvothermal synthesis of a MOF using a pyrazole-based carboxylic acid linker, which can be adapted for this compound.[3][4]
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the this compound linker (0.1 mmol) in the same solvent (e.g., 5 mL of DMF). Sonication may be required to aid dissolution.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
-
Solvothermal Synthesis:
-
Seal the Teflon-lined autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80-120 °C) for a designated period (usually 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
-
Isolation and Washing of the Product:
-
Carefully open the autoclave and collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling point solvent occluded within the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., ethanol or acetone).
-
Replace the solvent every 12-24 hours for a period of 2-3 days.
-
After solvent exchange, the MOF can be activated by heating under vacuum to remove the solvent molecules from the pores, making the material ready for characterization and application studies.
-
Visualizations
References
Application Notes and Protocols for the Characterization of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] The protocols herein detail the methodologies for structural elucidation and purity assessment, employing a suite of standard analytical instrumentation. This document is intended to guide researchers in the rigorous characterization of this and structurally related compounds.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₈H₆N₄O₂[1]
-
Appearance: Off-white solid[1]
-
Purity: ≥ 96% (as determined by HPLC)[1]
-
Storage Conditions: 2-8°C, sealed in a dry environment[2]
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the primary analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Methanol |
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific data for the target compound is not available, the following provides expected chemical shifts based on similar pyrazole carboxylic acid derivatives.[3][4]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Pyrazole-H | ~7.0-7.5 (s, 1H) |
| Pyrazine-H | ~8.5-9.0 (m, 3H) |
| Carboxyl-H | ~13.0-13.5 (br s, 1H) |
| NH | ~13.5-14.5 (br s, 1H) |
| ¹³C NMR | |
| Pyrazole-C3 | ~162 |
| Pyrazole-C4 | ~105-110 |
| Pyrazole-C5 | ~145-150 |
| Pyrazine Carbons | ~140-155 |
| Carboxyl Carbon | ~165 |
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (pyrazole)[4][5] |
| 2500-3300 | O-H stretching (carboxylic acid, broad) |
| 1680-1710 | C=O stretching (carboxylic acid)[4][5] |
| 1500-1600 | C=N and C=C stretching (aromatic rings) |
| 1200-1300 | C-O stretching |
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the functional groups of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI+ | 191.06 [M+H]⁺ |
| ESI- | 189.04 [M-H]⁻ |
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in both positive (ESI+) and negative (ESI-) ionization modes.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the protonated or deprotonated molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for compound characterization.
Potential Signaling Pathway Involvement
Pyrazole derivatives have been shown to act as inhibitors of various enzymes, including carbonic anhydrases.[4][6] The following diagram illustrates a generalized signaling pathway where such an inhibitor might act.
Caption: Generalized enzyme inhibition pathway.
Conclusion
The analytical protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for its advancement in research and development pipelines. The combination of chromatographic and spectroscopic techniques allows for unambiguous confirmation of the compound's identity, purity, and structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic ligand that has garnered interest in coordination chemistry and materials science. Its structure, featuring both a pyrazole and a pyrazine ring, offers multiple nitrogen and oxygen donor sites, making it a versatile building block for constructing a wide array of coordination complexes, including discrete metal complexes and extended metal-organic frameworks (MOFs).[1] The pyrazole moiety is a well-established coordinating group, capable of acting as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand.[2][3] The carboxylate group provides a robust coordination site, and the pyrazine ring offers additional potential for coordination or hydrogen bonding interactions, influencing the final supramolecular architecture.
The resulting coordination compounds are of significant interest for their potential applications in diverse fields such as catalysis, magnetism, and pharmaceutical research.[2][4][5] Pyrazole-based complexes are known to exhibit a range of magnetic behaviors, including antiferromagnetic interactions between metal centers.[4][6] Furthermore, their structural diversity makes them candidates for catalyzing various organic transformations and for serving as functional materials.[2][5]
These application notes provide an overview of the utility of this compound as a ligand, along with detailed protocols for its synthesis (proposed) and the preparation of its coordination complexes, based on established methodologies for analogous compounds.
Data Presentation: Properties of Analogous Pyrazole-3-Carboxylic Acid Coordination Complexes
While specific quantitative data for coordination complexes of this compound are not extensively reported in the literature, data from structurally similar ligands provide valuable insights into the expected properties. The following tables summarize crystallographic, magnetic, and catalytic data for representative metal complexes of analogous pyrazole-3-carboxylic acid ligands.
Table 1: Selected Crystallographic Data for a Co(II) Complex with 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate (Data is for the analogous compound and serves as a representative example.)[7]
| Parameter | Value |
| Chemical Formula | [Co(C₁₁H₉N₂O₂)₂(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Co-N Bond Length (Å) | 2.115(2) |
| Co-O (carboxylate) Bond Length (Å) | 2.068(2) |
| Co-O (water) Bond Length (Å) | 2.158(2) |
| N-Co-O (chelate) Angle (°) | 77.85(8) |
Table 2: Magnetic Properties of Representative Pyrazole-Carboxylic Acid Metal Complexes (Data is for analogous compounds and illustrates common magnetic behavior.)
| Complex Formula | Metal Ion | Magnetic Behavior | Key Finding | Reference |
| {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | Ni(II) | Antiferromagnetic | Antiferromagnetic interactions between metal ions. | [4] |
| [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]n | Cu(II) | Antiferromagnetic | Antiferromagnetic interactions between metal ions. | [4] |
| {[Co₃(L)₂(H₂O)₅]·3H₂O·2DMF}n | Co(II) | Antiferromagnetic | Exhibits antiferromagnetic interactions. | [6] |
| [Cu₃(μ₃-OH)(μ-pz)₃(Hpz)(Me₃CCOO)₂] | Cu(II) | Antiferromagnetic | Antiferromagnetic behavior in the 1.8–300K range. | [8] |
Abbreviations: 3-PCA = pyrazole-3-carboxylic acid; DMAP = 4-dimethylaminopyridine; 4-PP = 4-phenylpyridine; L = 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid; pz = pyrazolate; Hpz = pyrazole.
Table 3: Catalytic Activity of Analogous Pyrazole-Ligand Complexes (Data is for analogous compounds and demonstrates potential catalytic applications.)
| Complex/Ligand System | Metal Ion | Reaction Catalyzed | Activity/Rate | Reference |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Co(II) | Oxygen Evolution Reaction (OER) | Excellent catalytic activity | [5] |
| [CuSO₄L], L = 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine | Cu(II) | Catechol Oxidation | 1.7 µmol/L·min⁻¹ in methanol | [2] |
Abbreviations: H₂MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on well-established methods for synthesizing 5-aryl-1H-pyrazole-3-carboxylic acids, such as the condensation of a 1,3-dicarbonyl compound with hydrazine.[9][10] The key starting material, a pyrazinoyl ketoester, can be prepared via a Claisen condensation between a pyrazine carboxylate and an acetate ester.
Step 1: Synthesis of Ethyl 2-(pyrazin-2-yl)-2,4-dioxobutanoate (Intermediate)
-
Reagents and Materials:
-
Ethyl pyrazine-2-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol or use a commercially available solution.
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl pyrazine-2-carboxylate and an equimolar amount of ethyl acetate, dissolved in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath and slowly add one equivalent of the sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ketoester intermediate. Purify further by column chromatography if necessary.
-
Step 2: Cyclization to form this compound
-
Reagents and Materials:
-
Ethyl 2-(pyrazin-2-yl)-2,4-dioxobutanoate (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid or ethanol
-
Sodium hydroxide (NaOH) for subsequent hydrolysis
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve the ketoester intermediate in glacial acetic acid or ethanol in a round-bottom flask.
-
Add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After cooling, the intermediate pyrazole ester may precipitate. If not, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid, wash with cold water, and dry. This yields the ethyl ester of the target compound.
-
For hydrolysis to the carboxylic acid, suspend the ester in an aqueous solution of NaOH (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify with 1 M HCl until a precipitate forms (typically pH 2-3).
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.
-
Protocol 2: General Synthesis of Coordination Complexes via Solvothermal Method
This protocol describes a general solvothermal method for synthesizing coordination polymers or discrete complexes, which is widely applicable for pyrazole-carboxylic acid ligands.[4]
-
Reagents and Materials:
-
This compound (Ligand)
-
A metal salt (e.g., Ni(SO₄)₂·6H₂O, Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O)
-
Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol, methanol, water, or a mixture)
-
Optional: Auxiliary ligand (e.g., 2,2'-bipyridine, 4,4'-bipyridine, 1,10-phenanthroline)
-
Optional: pH-adjusting agent (e.g., triethylamine, NaOH)
-
25 mL Teflon-lined stainless-steel autoclave
-
Oven
-
-
Procedure:
-
In a small beaker, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 10 mL of DMF/H₂O 1:1 v/v).
-
In a separate beaker, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent system.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
If using an auxiliary ligand, add it at this stage (e.g., 0.1 mmol).
-
If pH adjustment is needed, add a few drops of the base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Seal the Teflon-lined stainless-steel autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 160°C) and hold for a period of 24 to 72 hours.
-
After the reaction time, cool the oven slowly to room temperature (e.g., over 12-24 hours).
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with the mother liquor, followed by a fresh solvent (e.g., ethanol), and air-dry.
-
Mandatory Visualizations
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. rsc.org [rsc.org]
- 10. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Application Notes and Protocols for Prodrug Strategies of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical research, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1] However, like many carboxylic acid-containing drug candidates, its therapeutic efficacy can be limited by suboptimal physicochemical properties, such as poor membrane permeability and limited bioavailability.[2][3] Prodrug strategies offer a viable approach to overcoming these limitations by masking the polar carboxylic acid group, thereby enhancing lipophilicity and facilitating absorption. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of prodrugs of this compound.
The primary focus of these notes is on the formation of ester and amide prodrugs, which are common and effective strategies for carboxylic acid-containing drugs.[4][5] Ester prodrugs are particularly prevalent due to their susceptibility to hydrolysis by ubiquitous esterase enzymes in the body, leading to the release of the active parent drug.[5][6]
Prodrug Design Strategies
The carboxylic acid moiety of this compound is a prime target for chemical modification to create prodrugs. The main strategies revolve around forming ester or amide linkages.
Ester Prodrugs
Esterification of the carboxylic acid is the most common prodrug approach.[5] This strategy increases lipophilicity, which can enhance passive diffusion across biological membranes. The rate of hydrolysis of the ester back to the active carboxylic acid can be tuned by modifying the steric and electronic properties of the alcohol moiety used in the esterification.[5] Simple alkyl esters (e.g., methyl, ethyl) or more complex esters (e.g., with amino acids or lipids) can be synthesized.[7]
Amide Prodrugs
While less common due to their generally higher stability towards enzymatic cleavage, amide prodrugs can offer advantages in certain applications, such as targeting specific peptidase enzymes or achieving a slower, more sustained release of the parent drug.[5]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of ester and amide prodrugs of this compound. Researchers should adapt these methods based on the specific properties of the desired prodrug.
Protocol 1: Synthesis of an Ethyl Ester Prodrug
This protocol describes a standard method for synthesizing an ethyl ester of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1 equivalent) in anhydrous DCM or THF.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add anhydrous ethanol (1.5 equivalents) followed by the dropwise addition of a base such as triethylamine or DIPEA (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized ethyl 5-pyrazin-2-yl-1H-pyrazole-3-carboxylate using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of an Amide Prodrug
This protocol outlines the synthesis of an amide derivative of this compound using a common coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
An additive such as Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous DMF or DCM
-
DIPEA or N-methylmorpholine (NMM)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and HOBt or HOAt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add a base such as DIPEA or NMM (2-3 equivalents).
-
Add the coupling agent EDC or DCC (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
If DCC was used, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized amide using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: In Vitro Prodrug Stability and Conversion
This protocol is designed to evaluate the stability of the prodrug and its conversion to the parent drug in simulated biological fluids.
Materials:
-
Synthesized prodrug
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human or rat plasma
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile or methanol for sample quenching
-
High-performance liquid chromatography (HPLC) system with a suitable column
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
-
Incubation:
-
Add a small aliquot of the prodrug stock solution to pre-warmed (37 °C) SGF, SIF, and plasma to achieve a final concentration of 10 µg/mL.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by a validated HPLC method to quantify the remaining prodrug and the formation of the parent drug, this compound.
-
Calculate the half-life (t₁/₂) of the prodrug in each medium.
-
Data Presentation
The following table provides a template for summarizing the physicochemical and pharmacokinetic properties of hypothetical prodrugs of this compound for comparative analysis.
| Prodrug Moiety | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility (µg/mL) | Plasma Half-life (t₁/₂) (min) | Oral Bioavailability (%) |
| -H (Parent Drug) | 190.16[1][8] | Data not available | Data not available | Data not available | Data not available |
| -CH₂CH₃ (Ethyl) | 218.21 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| -CH(CH₃)₂ (Isopropyl) | 232.24 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| -CH₂Ph (Benzyl) | 280.29 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| -NHCH₂Ph (Benzylamide) | 279.29 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Visualizations
The following diagrams illustrate the prodrug strategy and experimental workflows.
Caption: General prodrug strategy for this compound.
Caption: Experimental workflow for prodrug synthesis and in vitro evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. lab-chemicals.com [lab-chemicals.com]
Application Notes and Protocols: Investigating the Role of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid in the Study of Metabolic Pathways
Disclaimer: As of the latest literature search, no specific studies detailing the role of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" in metabolic pathways have been published. The following document is a hypothetical framework designed to guide researchers on how to investigate the potential effects of this compound on cellular metabolism. The experimental designs, pathways, and data presented are illustrative and based on established methodologies for compound characterization in metabolic research.
Introduction
The pyrazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2][3][4][5][6] The diverse therapeutic applications of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, highlight the pharmacological potential of this heterocyclic core.[1][2]
Metabolic reprogramming is a hallmark of many diseases, particularly cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. Therefore, identifying novel compounds that can modulate these pathways is a key objective in drug discovery. "this compound," hereafter referred to as Compound-PPC , represents an unexplored molecule within this promising class. These application notes provide a systematic, albeit hypothetical, approach to characterizing its effects on cancer cell metabolism.
Proposed Experimental Workflow
A multi-phased approach is recommended to systematically evaluate the metabolic impact of Compound-PPC, starting from broad phenotypic screening and progressing to detailed mechanistic studies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid. Low yield is a common challenge in multi-step organic syntheses, and this guide aims to address specific issues that may be encountered during the preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective strategy involves a three-step sequence:
-
Claisen Condensation: A Claisen condensation of 2-acetylpyrazine with diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.[1][2][3]
-
Cyclocondensation (Knorr Pyrazole Synthesis): The cyclocondensation of the purified diketoester intermediate with hydrazine hydrate to form the pyrazole ring, yielding ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.[4][5]
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[6]
Q2: Why is regioselectivity a concern during the cyclocondensation step?
A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate, with hydrazine can potentially yield two different regioisomers.[4][7] This is because the initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl groups.[7] Controlling the reaction conditions is crucial to favor the formation of the desired 5-substituted pyrazole isomer.
Q3: What are some common impurities to look out for?
A3: Common impurities may include unreacted starting materials (2-acetylpyrazine, diethyl oxalate, hydrazine hydrate), the regioisomeric pyrazole-5-carboxylic acid derivative, and byproducts from side reactions such as self-condensation of 2-acetylpyrazine. Incomplete hydrolysis in the final step can also leave residual ethyl ester.
Q4: How can the final product be purified?
A4: Purification of the final carboxylic acid can often be achieved by recrystallization. If significant impurities are present, forming an acid addition salt of the pyrazole can be an effective purification method.[8][9] The product can be dissolved in a suitable solvent, treated with an acid to precipitate the salt, which is then isolated and neutralized to give the purified free base.
Troubleshooting Guide
This guide addresses specific problems that may lead to low yield at each stage of the synthesis.
Step 1: Claisen Condensation
Problem: Low or no formation of ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.
| Potential Cause | Recommended Solution |
| Inactive Base: The sodium ethoxide used may have decomposed due to exposure to moisture. | Use freshly prepared sodium ethoxide or ensure the commercial reagent is dry and stored under an inert atmosphere. |
| Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of 2-acetylpyrazine. | Use at least one equivalent of a strong base like sodium ethoxide. The reaction is driven to completion by the deprotonation of the product.[1] |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | While the initial addition is often done at low temperatures, allowing the reaction to warm to room temperature or gentle heating may be necessary.[10] |
| Presence of Water: Water will quench the enolate and hydrolyze the esters. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Step 2: Cyclocondensation
Problem: Low yield of ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.
| Potential Cause | Recommended Solution |
| Formation of Regioisomers: The reaction conditions may favor the formation of the undesired pyrazole-5-carboxylate isomer. | The regioselectivity can be influenced by the solvent and pH.[4][11] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to improve regioselectivity in similar syntheses.[11] |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature. |
| Side Reactions of Hydrazine: Hydrazine can be sensitive to air oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 3: Hydrolysis
Problem: Incomplete conversion of the ester to the carboxylic acid.
| Potential Cause | Recommended Solution |
| Insufficient Base or Acid: Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid. | Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) and ensure adequate reaction time. |
| Precipitation of the Product: The sodium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the reaction. | Ensure adequate stirring and consider using a co-solvent to maintain homogeneity. |
| Difficulty in Product Isolation: The product may be soluble in the aqueous workup solution. | Acidify the reaction mixture to a pH where the carboxylic acid is fully protonated and precipitates out. Extraction with a suitable organic solvent may be necessary. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add dry ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Condensation: Cool the freshly prepared sodium ethoxide solution in an ice bath. A solution of 2-acetylpyrazine and diethyl oxalate (in a 1:1 molar ratio) in dry ethanol is added dropwise to the stirred sodium ethoxide solution under a nitrogen atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Workup: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol for improved regioselectivity).
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Hydrolysis: Suspend the ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: The issue of regioselectivity in the cyclocondensation step.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrazole Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, particularly the common Knorr synthesis from 1,3-dicarbonyl compounds and hydrazines, can stem from several factors.[1] The primary reason often relates to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[2] Protic solvents may favor one regioisomer, while aprotic solvents might favor the other.[3]
-
pH Control: The pH of the reaction medium can affect the regioselectivity. Acidic conditions, often present when using hydrazine salts, may favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst Choice: The use of certain catalysts, such as Ag2CO3 in aza-Michael additions to α,β-unsaturated carbonyl compounds, can provide excellent yields and high regioselectivity.[4]
FAQ 3: My reaction mixture has turned dark, and I'm getting colored impurities. What's causing this and how can I fix it?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]
-
Purification: These colored impurities can often be removed during the work-up and purification steps. Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities.[1] Recrystallization is also an effective method for purification.[1]
FAQ 4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1]
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and crystal formation.[1]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | EtOH | 1 : 1.5 | 85 |
| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | > 95 : 5 | 90 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | > 99 : 1 | 92 |
| 4 | Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine | EtOH/H2O (1:1) | > 99 : 1 | 75 |
| 5 | Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine | MeCN | 21 : 79 | 79 |
Data adapted from multiple sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a pyrazole carboxylic acid ester from a 1,3-dicarbonyl compound and hydrazine hydrate.
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3 solution
-
Anhydrous Na2SO4
Procedure:
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of EtOH and AcOH (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.[5]
-
Pour the reaction mixture into water and add a saturated aqueous NaHCO3 solution.[5]
-
Extract the aqueous layer with EtOAc (3 times).[5]
-
Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.[5]
-
The product can be used for subsequent reactions without further purification or can be purified by recrystallization or column chromatography.[5]
Protocol 2: Hydrolysis of Pyrazole Esters to Carboxylic Acids
This protocol describes the conversion of a pyrazole carboxylic acid ester to the corresponding carboxylic acid.
Materials:
-
Pyrazole carboxylic acid ester
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole carboxylic acid ester in a suitable solvent such as DMSO or EtOH.
-
Add a solution of KOH or NaOH in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify with HCl to precipitate the pyrazole carboxylic acid.[6]
-
Collect the solid product by filtration, wash with water, and dry.[6]
Visualizations
Caption: A generalized experimental workflow for the synthesis of pyrazole carboxylic acids.
Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
"5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Question: My this compound is not dissolving in the selected organic solvent. What steps can I take?
Answer:
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps. The underlying principle is that the compound's polarity, due to the pyrazine, pyrazole, and carboxylic acid moieties, dictates its solubility.
Initial Solvent Selection:
The structure of this compound suggests a preference for polar organic solvents. The general rule of "like dissolves like" is a good starting point.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving the target compound.
Detailed Steps:
-
Solvent Choice: Start with highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Polar protic solvents like methanol or ethanol can also be effective, as the carboxylic acid group can form hydrogen bonds.[1][3]
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Temperature: Gently warming the mixture can increase solubility.[4][5] Many organic compounds show increased solubility at higher temperatures. However, be cautious of potential degradation at elevated temperatures.
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Mechanical Agitation: Sonication can help break down solid aggregates and enhance the dissolution rate.
-
Co-solvents: If the compound has limited solubility in a desired solvent, adding a small percentage of a stronger, highly polar co-solvent (like DMSO) can significantly improve solubility.
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pH Adjustment: In protic solvents (like water or alcohols), the solubility of a carboxylic acid can be dramatically increased by adding a base (e.g., sodium hydroxide, triethylamine). The base will deprotonate the carboxylic acid to form a more soluble salt.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar organic solvents?
A1: The molecule has several polar functional groups: a carboxylic acid (-COOH), a pyrazole ring, and a pyrazine ring. These groups can participate in hydrogen bonding and strong dipole-dipole interactions. Non-polar solvents like hexane and toluene cannot effectively solvate these polar groups, leading to poor solubility.[1][2]
Caption: Key molecular features affecting solubility.
Q2: In which organic solvents is this compound expected to be most soluble?
A2: Based on its structure, the compound is expected to have the highest solubility in polar aprotic solvents, followed by polar protic solvents. Its solubility in non-polar solvents is likely to be very low.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High | Strong dipole-dipole interactions can solvate the polar heterocyclic rings and the carboxylic acid group. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and nitrogen atoms in the rings. Solubility in water may be enhanced at basic pH. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low to Moderate | Moderately polar, may show some solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Less polar than protic or aprotic polar solvents. |
| Aromatic | Toluene, Benzene | Very Low | Non-polar nature is incompatible with the polar functional groups of the compound.[1] |
| Alkanes | Hexane, Heptane | Insoluble | Non-polar solvents are unable to overcome the strong intermolecular forces of the solid compound.[1] |
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice of the solid and solvate the molecules.
Q4: Can the particle size of the solid affect its dissolution rate?
A4: Yes, decreasing the particle size increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[6] If you are experiencing slow dissolution, grinding the solid into a finer powder may help.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol provides a general method for determining the approximate solubility of this compound in a given solvent.
Materials:
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This compound
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Selected organic solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars or vortex mixer
-
Water bath or heating block (optional)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand undisturbed for a period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Alternatively, analyze the concentration of the compound in the filtered solution using a suitable analytical technique such as HPLC or UV-Vis spectroscopy (if a standard curve is available).
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
-
Table 2: Example Data Presentation for Solubility Results
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Toluene | 25 | [Experimental Value] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: While comprehensive experimental data is limited in publicly available literature, some key properties have been reported by commercial suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Purity (as supplied) | ≥ 96% (HPLC) or 98% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | 0 - 8 °C, sealed in dry environment | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | Data not available. A similar compound, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, has a melting point of >300 °C, suggesting the target compound may also have a high melting point. | --INVALID-LINK-- |
| Solubility | Explicit quantitative data is not available, but its carboxylic acid functional group suggests pH-dependent solubility in aqueous solutions and solubility in polar organic solvents. | --INVALID-LINK-- |
| pKa | Data not available. The presence of a carboxylic acid and basic nitrogen atoms in the pyrazine and pyrazole rings indicates amphoteric properties. |
Q2: What are the most common impurities I might encounter during the synthesis of this compound and its derivatives?
A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Regioisomers: If unsymmetrical starting materials are used, the formation of regioisomers is a common challenge in pyrazole synthesis.
-
Unreacted Starting Materials: Depending on the reaction conditions, you may have residual starting materials in your crude product.
-
Colored Impurities: Side reactions involving hydrazine starting materials can sometimes produce colored byproducts.
-
Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis will result in the ester being present as an impurity.
Q3: What are the recommended general approaches for purifying this compound?
A3: The purification strategy will depend on the nature of the impurities. Common and effective methods include:
-
Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical.
-
Acid-Base Extraction/Precipitation: Due to the presence of both acidic (carboxylic acid) and basic (pyrazine and pyrazole nitrogens) functional groups, you can manipulate the pH of an aqueous solution to selectively precipitate your product, leaving impurities behind.
-
Column Chromatography: Silica gel column chromatography can be effective for separating compounds with different polarities.
-
Acid Addition Salt Formation: A patented method for purifying pyrazoles involves their conversion to acid addition salts, which can be crystallized and then neutralized to yield the purified pyrazole.[1][2]
Troubleshooting Guides
Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by evaporating some of the solvent. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too rapidly from a supersaturated solution. | - Use a lower-boiling point solvent. - Ensure a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| The crystals are colored, but the pure compound should be off-white. | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Issue 2: Inefficient Separation by Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| The compound does not move from the origin (streaks at the top of the column). | The eluent is not polar enough. The compound may be too polar for normal-phase silica gel chromatography. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). - Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). - For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve elution. |
| Poor separation between the product and impurities (co-elution). | The polarity difference between the product and impurities is insufficient for the chosen eluent system. | - Use a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. - Try a different solvent system with different selectivities (e.g., substitute ethyl acetate for acetone). |
Experimental Protocols
Protocol 1: Purification by pH-Mediated Precipitation
This protocol is based on the general properties of amino acids and a procedure described for a similar pyridinyl-pyrazole-carboxylic acid.[3]
-
Dissolution: Dissolve the crude this compound in a minimum amount of an aqueous basic solution (e.g., 1M NaOH) with stirring.
-
Filtration (Optional): If insoluble impurities are present, filter the solution.
-
Precipitation: Slowly add an aqueous acid (e.g., 1M HCl) dropwise to the stirred solution until the pH reaches the isoelectric point of the compound (this will likely be in the acidic to neutral pH range and may require some optimization, starting around pH 5 is a reasonable guess).[3]
-
Isolation: The purified product should precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
-
Solvent Selection: Based on general principles for pyrazole derivatives, a polar protic solvent is a good starting point. Ethanol, methanol, or isopropanol are often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol) in which it is soluble.
-
Induce Crystallization: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., water or a nonpolar organic solvent like hexanes) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Air-dry the crystals on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Visualizations
Troubleshooting Workflow for Purification
Caption: A troubleshooting workflow for the purification of pyrazole derivatives.
Logical Relationship of Purification Techniques
Caption: Logical relationships between purification strategies for the target compound.
References
"5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" stability and degradation problems
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid. The information is based on general knowledge of pyrazole carboxylic acid derivatives and is intended to guide researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Avoid exposure to light and moisture to minimize potential degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, compounds of this class (pyrazole carboxylic acids) can be susceptible to degradation under certain conditions. Potential pathways include hydrolysis of the carboxylic acid group, decarboxylation, and degradation of the pyrazole or pyrazine rings under harsh acidic, basic, oxidative, or photolytic stress.[2][3]
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit sensitivity to light. It is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize exposure to direct light during handling and experiments. Photostability studies are advised to determine its specific sensitivity.
Q4: How can I assess the stability of my sample?
A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach to assess the stability of this compound.[4][5][6] This technique can separate the parent compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | - Ensure proper storage conditions have been maintained. - Prepare fresh samples and re-analyze. - If degradation is suspected, perform forced degradation studies to identify potential degradants. |
| Loss of compound potency or activity | Chemical degradation of the compound | - Verify the purity of the compound using a validated analytical method like HPLC. - Review experimental conditions (e.g., pH, temperature, presence of oxidizing agents) that might contribute to degradation. |
| Discoloration of the solid compound | Possible degradation upon exposure to light or air | - Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen). - Evaluate the purity of the discolored material to determine if significant degradation has occurred. |
| Poor solubility after storage | Formation of less soluble degradation products or polymorphs | - Attempt to dissolve the compound in a different solvent. - Use techniques like sonication or gentle heating to aid dissolution. - Characterize the insoluble material to identify its nature. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][7] The following are general protocols that can be adapted for this compound. The extent of degradation should be targeted in the range of 5-20%.[8]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, then 50-60°C if no degradation | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, then 50-60°C if no degradation | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 60-80°C | Up to 7 days |
| Photostability | ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²) | Ambient | As per guidelines |
Protocol for Acid/Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Dilute the stock solution with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis) to a final concentration of 50-100 µg/mL.
-
Keep the solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no significant degradation is observed, the experiment can be repeated at a higher temperature (e.g., 50-60°C).[8]
-
Before HPLC analysis, neutralize the samples. For acidic solutions, add an equivalent amount of 0.1 M NaOH, and for basic solutions, add an equivalent amount of 0.1 M HCl.
-
Analyze the samples by a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method Development
A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
Table 2: Example RP-HPLC Method Parameters for Pyrazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Methanol or Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 200-400 nm) |
| Injection Volume | 5-20 µL |
Visualizations
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing side reactions in the synthesis of pyrazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage side reactions during the synthesis of pyrazole compounds.
Troubleshooting Guide: Common Side Reactions in Pyrazole Synthesis
The following table summarizes common issues encountered during pyrazole synthesis, their probable causes, and recommended solutions.
| Issue | Observation | Probable Cause(s) | Recommended Solutions |
| Formation of Regioisomers | Mixture of two or more isomeric products detected by NMR, TLC, or LC-MS. | Reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two non-equivalent carbonyl carbons are susceptible to initial nucleophilic attack by the substituted hydrazine.[1] | - Solvent Selection: Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dramatically increase regioselectivity.[3]- pH Control: Employ acid or base catalysis to influence the nucleophilicity of the hydrazine nitrogens.[1][4]- Use of 1,3-Dicarbonyl Surrogates: Utilize precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones.[1]- Protecting Groups: Temporarily protect one of the hydrazine nitrogens to direct the cyclization.[5] |
| N-Alkylation Regioisomerism | A mixture of N-alkylated pyrazole isomers is obtained. | The nitrogen atoms in the pyrazole ring have similar electronic properties, making regioselective N-functionalization challenging.[6][7] | - Control of Reaction Conditions: Varying the base, solvent, and temperature can influence the regioselectivity of N-alkylation.[6]- Functional Group Tuning: The presence of certain functional groups on the pyrazole ring can direct the alkylation to a specific nitrogen atom.[6][7] |
| Low Conversion Rate | Significant amount of starting material remains after the reaction. | - Poor purity of starting materials (hydrazines or 1,3-dicarbonyls).[1]- Steric hindrance from bulky substituents on the reactants.[1][8]- Suboptimal reaction conditions (temperature, solvent, or catalyst).[1][9] | - Ensure Purity: Use high-purity starting materials.- Optimize Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.[9]- Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Formation of Colored Impurities | The reaction mixture turns dark, often yellow, red, or tarry. | - Decomposition of the hydrazine starting material.[1]- Oxidation of reaction intermediates or the final pyrazole product.[1]- Polymerization of starting materials or the product, often due to excessively high temperatures or highly acidic conditions.[10] | - Use Fresh Hydrazine: Ensure the hydrazine is pure and free of decomposition products.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Moderate Conditions: Avoid excessively high temperatures and strong acids.[10] |
| Incomplete Cyclization | The open-chain hydrazone intermediate is isolated or detected. | The final dehydration step to form the aromatic pyrazole ring is not favored under the reaction conditions.[9] | - Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., acetic acid, HCl) to promote cyclization and dehydration.[11][12]- Azeotropic Removal of Water: Use a Dean-Stark apparatus to remove water from the reaction mixture, driving the equilibrium towards the cyclized product. |
| Biaryl Formation | In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material is observed. | This is a common side reaction in copper or palladium-catalyzed cross-coupling reactions.[1] | - Optimize Ligand and Catalyst: Screen different ligands and catalyst systems to favor the desired C-N bond formation over C-C homocoupling.- Control Stoichiometry: Use a slight excess of the pyrazole nucleophile relative to the aryl halide. |
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-diketone?
Controlling regioselectivity is a critical challenge. The most effective strategies involve manipulating the reaction conditions to favor the formation of one regioisomer over the other.
Strategy 1: Solvent Effects
The use of fluorinated alcohols as solvents can significantly enhance regioselectivity. For instance, the reaction of an unsymmetrical diketone with a substituted hydrazine in 2,2,2-trifluoroethanol (TFE) often shows a dramatic improvement in the ratio of the desired regioisomer compared to reactions run in traditional solvents like ethanol.[3]
Quantitative Impact of Solvent on Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar mixture | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | [2] |
Strategy 2: pH Control
The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[4]
-
Acidic Conditions: In the presence of an acid catalyst, the reaction can be directed towards a specific regioisomer.[13]
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack.[4]
A systematic screening of pH is recommended to determine the optimal conditions for a specific set of substrates.
Q2: I'm observing a mixture of N-alkylated pyrazoles. How can I improve the selectivity?
N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two ring nitrogen atoms.[6]
Control Strategies:
-
Steric Hindrance: A bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[8]
-
Protecting Groups: A protecting group strategy can be employed. One nitrogen is protected, the other is alkylated, and then the protecting group is removed. The tetrahydropyranyl (THP) group is a suitable choice for this purpose.[14][15]
-
Directed Metallation: Deprotonation with a strong base followed by quenching with an alkylating agent can be regioselective, often influenced by the substituents already present on the pyrazole ring.
Q3: My reaction is sluggish and gives a low yield. What steps should I take?
Low yields can stem from several factors.[9] A systematic troubleshooting approach is often effective.
Troubleshooting Workflow for Low Yields
Detailed Steps:
-
Verify Starting Material Purity: Impurities in either the hydrazine or the 1,3-dicarbonyl compound can lead to side reactions and inhibit the desired transformation.[1] Use freshly distilled or recrystallized starting materials.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Solvent: The choice of solvent can significantly impact reaction rates.[3]
-
Catalyst: If the reaction is catalyzed, screen different acid or base catalysts and vary their concentration.[16]
-
-
Monitor Reaction Progress: Use TLC or LC-MS to follow the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
Review Workup and Purification: Product may be lost during extraction or purification.[10] Consider alternative purification methods like recrystallization or different chromatography conditions.[17][18]
Q4: How can I distinguish between the different pyrazole regioisomers?
Spectroscopic methods are essential for the unambiguous identification of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1H and 13C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[1]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their proximity and thus the regiochemistry.[1]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Solvent
This protocol describes a general procedure for improving regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Workflow for Regioselective Pyrazole Synthesis
Protocol 2: Purification of Pyrazole Compounds by Recrystallization
Recrystallization is an effective method for purifying solid pyrazole derivatives.[18]
Materials:
-
Crude pyrazole compound
-
Appropriate recrystallization solvent(s)
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixed solvent systems like ethanol/water.[18]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[18]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration.[9]
General Mechanism of Knorr Pyrazole Synthesis
Formation of Regioisomers
When an unsymmetrical 1,3-dicarbonyl is used, two different hydrazone intermediates can form, leading to a mixture of pyrazole regioisomers.[1]
Regioisomer Formation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1] In pyrazole synthesis, this is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a reaction often referred to as the Knorr pyrazole synthesis.[2][3] This reaction can result in two different regioisomeric pyrazoles.[2] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[1] Therefore, ensuring the selective synthesis of the desired isomer is of utmost importance for efficiency in drug discovery and development.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is dictated by a delicate balance of several factors related to the reactants and reaction conditions:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one of the reaction pathways, thereby directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]
-
Electronic Effects: The electronic nature of the substituents on both reactants plays a significant role.[2] Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[1] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can dramatically impact regioselectivity.[4] For instance, it has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the regioselectivity of pyrazole formation compared to more conventional solvents like ethanol.[4]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers with low selectivity (e.g., close to a 1:1 ratio).
This is a frequent observation, especially when the substituents on the unsymmetrical 1,3-dicarbonyl possess similar steric and electronic properties.[5] This similarity results in a minimal inherent preference for the site of the initial nucleophilic attack by the hydrazine.[5]
Solutions:
-
Change the Solvent System: This is often the most effective and straightforward solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity of the reaction.[4]
-
Modify the Reaction Temperature: Temperature can be a critical factor in determining the product ratio. It is advisable to explore a range of temperatures, starting from a lower temperature and gradually increasing it, while monitoring the reaction progress and the regioisomeric ratio by techniques like TLC, GC-MS, or NMR.
-
Adjust the Reaction pH: The addition of a catalytic amount of acid or base can sometimes influence the regioselectivity.[4] However, the effect can be substrate-dependent, and optimization is required. For instance, in some cases, acidic conditions might favor one isomer, while basic conditions favor the other.[1]
Issue 2: The major product of my reaction is the undesired regioisomer.
This situation arises when the intrinsic electronic and steric characteristics of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[5] A classic example is the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, where the initial attack preferentially occurs at the carbonyl carbon adjacent to the highly electronegative trifluoromethyl group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[5]
Solutions:
-
Utilize a Dicarbonyl Surrogate: A robust strategy is to employ a modified substrate that predetermines the desired regiochemistry. Using β-enaminones, where one carbonyl group is masked as an enamine, can provide excellent regiocontrol as the cyclization is directed by the differing reactivity of the ketone and enamine functionalities.
-
Alternative Synthetic Routes: If the Knorr condensation consistently yields the wrong isomer, consider alternative synthetic strategies for pyrazole synthesis. Methods such as 1,3-dipolar cycloadditions can offer complementary regioselectivity.[6]
Issue 3: I have already produced a mixture of regioisomers. How can I separate them?
If optimizing the reaction for regioselectivity is not feasible or is unsuccessful, the separation of the produced isomers is necessary.
Solution:
-
Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of different solvent systems (eluents) using thin-layer chromatography (TLC) is essential to identify an eluent that provides the best possible separation between the two isomers.[7] Start with a non-polar solvent and gradually increase the polarity to achieve optimal separation on a silica gel column.
Data Presentation
The choice of solvent has a profound impact on the regioselectivity of the Knorr pyrazole synthesis. The following table summarizes the effect of different solvents on the regioisomeric ratio for the reaction of various 1,3-diketones with substituted hydrazines.
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [4]
| 1,3-Diketone (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (2:3 or 2:4) | Total Yield (%) |
| 2-Furyl | Methylhydrazine | EtOH | 36:64 | 99 |
| 2-Furyl | Methylhydrazine | TFE | 85:15 | 99 |
| 2-Furyl | Methylhydrazine | HFIP | 97:3 | 99 |
| Phenyl | Methylhydrazine | EtOH | 36:64 | 99 |
| Phenyl | Methylhydrazine | TFE | 90:10 | 99 |
| Phenyl | Methylhydrazine | HFIP | >99:1 | 99 |
| 2-Furyl | Phenylhydrazine | EtOH | 48:52 | 75 |
| 2-Furyl | Phenylhydrazine | TFE | 98:2 | 70 |
| 2-Furyl | Phenylhydrazine | HFIP | >99:1 | 80 |
Regioisomer 2 corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, while regioisomers 3 and 4 are the alternative regioisomers.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP [4][5]
This protocol provides a general method for the Knorr condensation that favors the formation of one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis [5]
This protocol describes a rapid synthesis method that can sometimes favor the thermodynamically more stable isomer.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and a catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and for a specific duration (e.g., 120-140 °C for 15-20 minutes). Note that these conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Competing Pathways in Knorr Pyrazole Synthesis.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
Technical Support Center: Catalyst Selection for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
Effective catalyst selection is crucial for successful synthetic outcomes. The following table addresses common issues encountered during reactions with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Esterification | - Insufficiently acidic catalyst: The carboxylic acid may not be fully protonated. - Steric hindrance: The pyrazin-pyrazole scaffold may hinder the approach of the alcohol. - Deactivation of catalyst: Basic nitrogen atoms in the pyrazine or pyrazole ring may neutralize the acid catalyst. | - Increase catalyst loading: Incrementally increase the amount of acid catalyst (e.g., H₂SO₄, HCl). - Use a stronger acid catalyst: Consider using a superacid or a solid-supported acid catalyst. - Alternative methods: Employ coupling agents like DCC/DMAP or convert the carboxylic acid to the more reactive acid chloride.[1] |
| Incomplete Amidation Reaction | - Ineffective coupling agent: The chosen coupling agent (e.g., HATU, HOBt) may not be suitable for this substrate. - Low reaction temperature: The activation energy for the reaction may not be reached. - Base incompatibility: The base used (e.g., DIPEA, Et₃N) might be sterically hindered or not basic enough. | - Screen different coupling agents: Test a variety of coupling agents with different mechanisms. - Increase reaction temperature: Gradually increase the temperature, monitoring for decomposition. - Vary the base: Use a stronger, non-nucleophilic base. |
| Side Reactions in Cross-Coupling (e.g., Suzuki, Heck) | - Incorrect ligand choice: The ligand may not sufficiently stabilize the metal center, leading to side reactions. - Wrong palladium precursor: The oxidation state or ligands of the palladium precursor may be inappropriate. - Base is too strong/weak: An unsuitable base can lead to decomposition of starting materials or catalyst. | - Ligand screening: Perform a screen of common phosphine or N-heterocyclic carbene (NHC) ligands. - Test different palladium sources: Evaluate Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. - Optimize the base: Screen a range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] |
| Decarboxylation of Starting Material | - High reaction temperatures: Carboxylic acids, especially heteroaromatic ones, can be prone to decarboxylation at elevated temperatures. - Presence of certain metal catalysts: Some transition metals can promote decarboxylation. | - Lower reaction temperature: If possible, conduct the reaction at a lower temperature for a longer duration. - Choose a milder catalyst: Select a catalyst known to be effective at lower temperatures. - Protecting group strategy: Consider protecting the carboxylic acid group if the desired reaction is on another part of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for esterification of this compound?
A1: For Fischer-Speier esterification, strong acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed.[2][3] However, due to the presence of basic nitrogen atoms in the pyrazin-pyrazole core, which can neutralize the catalyst, higher catalyst loadings or stronger acids may be necessary. Alternatively, to avoid harsh acidic conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction between the carboxylic acid and an alcohol.[1]
Q2: I am planning an amidation reaction. What coupling agents and catalysts are recommended?
A2: A variety of coupling agents can be effective for the amidation of this compound. Common choices include carbodiimides like DCC or EDC, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. More modern and highly efficient coupling agents include HATU, HBTU, and PyBOP. The choice of coupling agent may depend on the specific amine being used and the desired reaction conditions. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically required. In some cases, catalyst-free methods under thermal conditions might be possible, though this is less common for direct amidation.[4]
Q3: For a Suzuki cross-coupling reaction to modify the pyrazine or pyrazole ring, what type of palladium catalyst and ligands should I consider?
A3: For Suzuki cross-coupling reactions on a halogenated precursor of this compound, a palladium(0) catalyst is typically used. Common palladium sources include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ, or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of ligand is critical and often requires screening. Common ligands for such cross-couplings include phosphines like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized Buchwald and Fu ligands that are effective for heteroaromatic substrates. A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the catalytic cycle.[1]
Q4: Can copper catalysts be used for reactions involving this compound?
A4: Yes, copper catalysts can be employed in certain reactions. For instance, copper-mediated decarboxylative coupling reactions have been reported for other carboxylic acids and could potentially be adapted.[5][6] Copper salts like copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂) can also be used in Ullmann-type coupling reactions to form C-N or C-O bonds. The specific copper catalyst and reaction conditions would need to be optimized for this particular substrate.
Q5: Are there any catalyst-free methods applicable to this molecule?
A5: While many transformations will require a catalyst, some reactions might proceed under catalyst-free conditions. For example, tandem conjugate addition, decarboxylation, and esterification/amidation of similar heterocyclic carboxylic acids have been reported to occur without a catalyst, often by using the solvent as a reactant and employing elevated temperatures.[4] The feasibility of such a catalyst-free approach for this compound would depend on the specific reaction partners and conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification
-
Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using a Coupling Agent
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen, argon).
-
Reaction Execution: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization.
Protocol 3: Suzuki Cross-Coupling (Hypothetical for a Bromo-Substituted Precursor)
-
Reaction Setup: In a reaction vessel, combine the bromo-substituted this compound derivative (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq). Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction Execution: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for catalyst screening and optimization.
Caption: A decision-making flowchart for troubleshooting common reaction issues.
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid.
Synthesis Overview
The synthesis of this compound typically proceeds via a multi-step sequence. A common and scalable approach involves the Claisen condensation of a pyrazine-derived methyl ketone with a dialkyl oxalate, followed by cyclization with hydrazine hydrate, and subsequent hydrolysis of the resulting ester.
Proposed Synthetic Pathway:
A plausible and frequently utilized route for synthesizing pyrazole carboxylic acids involves the following key transformations:
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Claisen Condensation: Reaction of 2-acetylpyrazine with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form a 1,3-dicarbonyl intermediate.
-
Cyclization (Knorr Pyrrole Synthesis): The 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, yielding the ethyl ester of the target molecule.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Diagram of the Proposed Synthetic Pathway:
A proposed synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: Low yield in the Claisen condensation step.
A1: Low yields in the initial condensation can be attributed to several factors:
-
Base Strength and Stoichiometry: Ensure the base used (e.g., sodium ethoxide, sodium hydride) is of sufficient strength and used in at least stoichiometric amounts to deprotonate the methyl ketone. The base should be fresh and handled under anhydrous conditions.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions. Allowing the temperature to rise can lead to decomposition of the product or starting materials.
-
Solvent Purity: The solvent (e.g., ethanol, THF) must be anhydrous, as water can quench the base and hinder the reaction.
-
Reaction Time: The reaction may require several hours to proceed to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
Q2: Formation of multiple products during the cyclization with hydrazine.
A2: The reaction of 1,3-dicarbonyl compounds with hydrazine can sometimes lead to the formation of regioisomers.
-
Reaction Conditions: The regioselectivity of the cyclization can be influenced by the pH of the reaction medium. Acidic conditions often favor one isomer over the other. The use of a catalytic amount of acid (e.g., acetic acid) can improve the selectivity.
-
Purification: If isomeric products are formed, careful purification by column chromatography or recrystallization may be necessary to isolate the desired product.
Q3: Difficulty in achieving complete hydrolysis of the ester.
A3: Incomplete hydrolysis can be a common issue, particularly with sterically hindered esters.
-
Reaction Conditions: Ensure a sufficient excess of base (e.g., NaOH, KOH) is used. The reaction may require elevated temperatures (reflux) and extended reaction times to go to completion. The use of a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate hydrolysis.
-
Work-up Procedure: After hydrolysis, the reaction mixture should be acidified to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid product.
Q4: Product purity issues and contamination with starting materials.
A4: Impurities can arise from incomplete reactions or side reactions.
-
Monitoring Reaction Progress: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product. Ensure the reaction is allowed to proceed to completion.
-
Purification Techniques: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). If the product is highly colored, treatment with activated carbon may be necessary.
Q5: Challenges in scaling up the reaction.
A5: Scaling up a reaction can present new challenges not observed at the lab scale.
-
Heat Transfer: The Claisen condensation is often exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient stirring is crucial, especially during the addition of reagents and in heterogeneous mixtures.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. Filtration and drying of the product should be performed efficiently to minimize product loss.
Troubleshooting Workflow Diagram:
A logical workflow for troubleshooting common synthesis issues.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of pyrazole carboxylic acids, based on literature reports for analogous compounds. Actual results may vary depending on the specific substrate and reaction conditions.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Claisen Condensation | Ketone, Diethyl Oxalate, NaOEt | Ethanol | 0 - 25 | 4 - 12 | 60 - 85 |
| Cyclization | 1,3-Diketone, Hydrazine Hydrate, Acetic Acid | Ethanol | 25 - 80 | 2 - 6 | 70 - 95 |
| Hydrolysis | Ester, NaOH, H2O | Ethanol/H2O | 80 - 100 | 2 - 8 | 85 - 98 |
Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 2-acetylpyrazine (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by pouring it into a mixture of ice and dilute HCl.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate
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Dissolve the crude ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate (1.0 eq) in ethanol.
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Add a catalytic amount of glacial acetic acid.
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Add hydrazine hydrate (1.2 eq) dropwise to the solution.
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Heat the reaction mixture to reflux for 4 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The residue can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
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To a solution of ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (3.0 eq).
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Heat the mixture to reflux for 6 hours.
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Monitor the hydrolysis by TLC.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Technical Support Center: Overcoming Poor Reactivity of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity with "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid," particularly in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" poorly reactive in standard amide coupling reactions?
A1: The reduced reactivity of this molecule stems from the electronic properties of its constituent heterocyclic rings. The pyrazine ring is strongly electron-withdrawing, which deactivates the carboxylic acid by pulling electron density away from the carboxyl group. This makes the carboxylic acid less nucleophilic and more difficult to activate. Additionally, the pyrazole ring can also exhibit electron-withdrawing character, further contributing to the deactivation of the carboxylic acid.
Q2: What are the most common challenges observed when working with this compound?
A2: Researchers commonly face the following issues:
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Low to no yield of the desired amide product: This is the most frequent problem, often due to incomplete activation of the carboxylic acid.
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Formation of side products: Unreacted activated intermediates can lead to the formation of various side products.
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Requirement for harsh reaction conditions: Elevated temperatures and prolonged reaction times may be necessary, which can lead to the degradation of starting materials or products.
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Difficult purification: The presence of unreacted starting materials, coupling reagents, and side products can complicate the purification process.
Q3: Are there any specific safety precautions to consider when handling this compound and the suggested reagents?
A3: Standard laboratory safety protocols should be followed. Many coupling reagents and bases are corrosive, toxic, or irritants. For instance, HATU and other uronium/aminium salts can be explosive under certain conditions, although this is rare on a small lab scale. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Troubleshooting Guide
Q4: My amide coupling reaction with "this compound" is giving a very low yield. What should I try first?
A4: For low-yielding reactions, a systematic approach to optimization is recommended. Start by addressing the activation of the carboxylic acid, which is likely the primary issue.
Troubleshooting Workflow for Poor Amide Coupling
Technical Support Center: Analysis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" and its potential impurities. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Potential impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Degradation impurities can form under stress conditions such as acid, base, oxidation, heat, and light.
Common potential impurities include:
-
Starting materials: e.g., a pyrazine-containing precursor and a pyruvate derivative.
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Isomeric impurities: Positional isomers formed during the pyrazole ring synthesis.
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Decarboxylation product: Formation of 5-(pyrazin-2-yl)-1H-pyrazole through the loss of the carboxylic acid group.
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Hydrolytic impurities: Degradation of the molecule in the presence of water, potentially leading to the opening of the pyrazole or pyrazine ring under harsh conditions.
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Oxidative impurities: Oxidation of the pyrazine or pyrazole ring.
Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable method for the analysis of this compound and its impurities. This technique separates compounds based on their polarity and allows for the quantification of the main component and its related substances.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and photolysis) to generate potential degradation products. The analytical method must then be able to resolve the peaks of these degradation products from the peak of the parent compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape can be caused by a variety of factors, from sample preparation to chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the concentration of the sample being injected. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should be adjusted to ensure the analyte is in a single ionic form. For a carboxylic acid, a pH below its pKa will keep it protonated. |
| Secondary Interactions | Residual silanol groups on the silica-based column can interact with basic nitrogens in the pyrazine and pyrazole rings, causing peak tailing. Consider using a column with end-capping or adding a competitive base to the mobile phase. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Inadequate Resolution Between the Main Peak and an Impurity
Achieving good resolution is critical for accurate quantification of impurities.
Troubleshooting Workflow:
Technical Support Center: Pyrazole N-H Protection Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole derivatives. It offers practical advice on selecting, introducing, and removing nitrogen protecting groups, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for pyrazole nitrogen?
A1: The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the molecule's stability to acidic and basic conditions. The most commonly employed protecting groups for the pyrazole nitrogen include:
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Boc (tert-butyloxycarbonyl): Widely used due to its general stability under basic conditions and ease of removal with acid.[1][2]
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SEM (2-(trimethylsilyl)ethoxymethyl): Valued for its stability in various conditions, including catalytic arylations, and its unique ability to be transposed from one pyrazole nitrogen to the other.[3][4]
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Trityl (triphenylmethyl): A bulky protecting group, useful for introducing steric hindrance and can be removed under acidic conditions.[5][6]
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THP (tetrahydropyran-2-yl): A classic protecting group that can be introduced under green, solvent-free conditions and removed with acid.[7]
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Cbz (carboxybenzyl): Can be removed using various methods, including with low-carbon alcohols, offering an alternative to standard deprotection protocols.[8][9]
Q2: How do I choose the right protecting group for my specific pyrazole derivative?
A2: Selecting the optimal protecting group requires careful consideration of several factors:
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Downstream Reaction Conditions: The protecting group must be stable under the conditions of subsequent reaction steps. For example, the Boc group is suitable for base-catalyzed reactions, while the SEM group is robust enough for many metal-catalyzed cross-couplings.[1][4]
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Orthogonality: If other protecting groups are present in your molecule, choose a pyrazole protecting group that can be removed without affecting the others.
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Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield with readily available and non-interfering reagents.
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Impact on Reactivity: Some protecting groups can influence the reactivity of the pyrazole ring. For instance, electron-withdrawing groups like Boc can decrease the electron density of the ring, making it more stable towards oxidation.[2]
Below is a decision-making workflow to aid in selecting an appropriate protecting group.
Q3: How can I achieve regioselective protection of an unsymmetrical pyrazole?
A3: Regioselectivity in the protection of unsymmetrical pyrazoles is a common challenge. The outcome is often influenced by steric and electronic factors.
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Steric Hindrance: Bulky substituents on the pyrazole ring will typically direct the incoming protecting group to the less sterically hindered nitrogen atom.
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Protecting Group Size: Using a bulky protecting group like Trityl can enhance selectivity for the less hindered nitrogen.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. Systematic optimization of these parameters is often necessary.
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"SEM Switch": The 2-(trimethylsilyl)ethoxymethyl (SEM) group has the unique property of being transposable from one nitrogen to the other, which can be exploited in a synthetic strategy to achieve a desired substitution pattern.[3][10]
Data Summary
Table 1: Comparison of Common Pyrazole Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Typical Introduction Conditions | Typical Deprotection Conditions | Stability Profile |
| tert-butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP), CH₂Cl₂ or DMF, rt.[1][11] | Strong acid (TFA, HCl) or NaBH₄ in EtOH.[1][12] | Stable to base and catalytic hydrogenation.[13] |
| 2-(trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH), anhydrous solvent (e.g., THF), 0°C to rt.[4] | HCl in EtOH or fluoride source (e.g., TBAF).[3][4] | Stable to many acidic/basic and catalytic conditions.[3][4] |
| Triphenylmethyl | Trityl | Tr-Cl, base (e.g., pyridine, DMAP), rt.[5] | Brønsted or Lewis acids (e.g., TFA, formic acid).[5][6] | Labile to acid, generally stable to base. |
| Tetrahydropyran-2-yl | THP | Dihydropyran (DHP), solvent- and catalyst-free, rt.[7] | Acidic conditions (e.g., HCl in MeOH).[14] | Labile to acid, stable to base. |
| Carboxybenzyl | Cbz | Cbz-Cl, base, rt. | Hydrogenolysis (H₂, Pd/C) or low-carbon alcohols (e.g., MeOH, EtOH).[8][9] | Stable to acidic and basic conditions. |
Troubleshooting Guides
Problem 1: My N-protection reaction has a low yield or is not going to completion.
-
Possible Cause: Incomplete deprotonation of the pyrazole N-H.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate molar equivalent. For weakly acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary instead of triethylamine (TEA).
-
-
Possible Cause: Moisture in the reaction.
-
Solution: Reagents like SEM-Cl are moisture-sensitive.[4] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Steric hindrance.
-
Solution: If your pyrazole is highly substituted, the reaction may require higher temperatures or longer reaction times. Consider using a less bulky protecting group if possible.
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: For the Boc protection, using a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents) can often drive the reaction to completion.[11]
-
Problem 2: I am having difficulty removing the protecting group.
-
Possible Cause: The deprotection conditions are not strong enough.
-
Possible Cause: The substrate is degrading under the deprotection conditions.
-
Solution: If your molecule is acid-sensitive, consider a protecting group that can be removed under neutral or basic conditions. For example, a Cbz group can be removed by hydrogenolysis, and certain Boc-protected pyrazoles can be deprotected with NaBH₄ in ethanol, which is milder than strong acid.[12][13]
-
-
Possible Cause: An unexpected side reaction is occurring.
-
Solution: During a reduction with NaBH₄, an N-Boc group on a pyrazole or imidazole ring might be unexpectedly cleaved.[12] Be aware of such potential incompatibilities in your synthetic route. If this occurs, the order of synthetic steps may need to be rearranged.
-
Below is a workflow for troubleshooting a failed deprotection experiment.
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Pyrazole
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole substrate (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05–1.2 eq.) to the solution.[11]
-
Base Addition: Add a base such as triethylamine (TEA, 1.1 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the mixture.[1] For less reactive pyrazoles, a stronger base in a polar aprotic solvent might be necessary.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Acidic Deprotection of N-Boc Pyrazole
-
Setup: Dissolve the N-Boc protected pyrazole (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% v/v) or a solution of HCl in a solvent like 1,4-dioxane or methanol.[1][15]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting salt can often be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent. The crude product can then be purified by column chromatography, recrystallization, or trituration.
Protocol 3: General Procedure for N-SEM Protection of Pyrazole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C and add a solution of the pyrazole substrate (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Reagent Addition: Cool the reaction mixture back to 0°C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of Pyrazole Derivatives: A Focus on 5-Aryl-1H-pyrazole-3-carboxylic Acids as Carbonic Anhydrase Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The carboxylic acid moiety at the 3-position of the pyrazole ring is a key feature in many of these compounds, often playing a crucial role in their interaction with biological targets. While the specific compound "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" has been noted for its potential in pharmaceutical research, detailed comparative bioactivity data remains limited in publicly accessible literature.
This guide, therefore, presents a comparative analysis of a closely related and well-studied series of compounds: 5-Aryl-1H-pyrazole-3-carboxylic acids . The focus of this comparison is their inhibitory activity against human carbonic anhydrase (hCA) isoforms, enzymes that are significant targets in the development of diuretics, antiglaucoma agents, and anticancer therapies. The data and methodologies presented are derived from a comprehensive study by Cvijetić et al. (2015), which provides a robust framework for understanding the structure-activity relationships (SAR) within this class of pyrazole derivatives.
Quantitative Bioactivity Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ values in µM) of a series of 5-Aryl-1H-pyrazole-3-carboxylic acid derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Kᵢ values indicate more potent inhibition.
| Compound ID | 5-Aryl Substituent | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| 1 | 4-Methylphenyl | >50 | >50 | 18.3 | 4.5 |
| 2 | 4-Ethylphenyl | >50 | >50 | 19.5 | 4.8 |
| 3 | 4-tert-Butylphenyl | >50 | >50 | 22.1 | 5.2 |
| 4 | 4-Methoxyphenyl | >50 | >50 | 25.4 | 6.3 |
| 5 | 4-Fluorophenyl | >50 | >50 | 15.8 | 4.1 |
| 6 | 4-Chlorophenyl | >50 | >50 | 14.2 | 3.9 |
| 7 | 4-Bromophenyl | >50 | >50 | 13.5 | 3.7 |
| 8 | 3-Methylphenyl | >50 | >50 | 20.1 | 5.0 |
| 9 | 3-Methoxyphenyl | >50 | >50 | 28.9 | 7.1 |
| 10 | 3-Fluorophenyl | >50 | >50 | 16.9 | 4.3 |
| 11 | 3-Chlorophenyl | >50 | >50 | 15.5 | 4.0 |
| 12 | 3-Bromophenyl | >50 | >50 | 14.8 | 3.8 |
| 13 | 2-Methylphenyl | >50 | >50 | 23.4 | 5.8 |
| 14 | Naphthalen-2-yl | >50 | >50 | 12.1 | 3.5 |
| 15 | 4-(Trifluoromethyl)phenyl | >50 | >50 | 10.9 | 3.2 |
| 16 | 4-(Pyrrolidin-1-yl)phenyl | >50 | >50 | 35.6 | 8.8 |
| 17 | 3,4-Dimethylphenyl | >50 | >50 | 21.2 | 5.3 |
| 18 | 3,4-Dichlorophenyl | >50 | >50 | 11.8 | 3.4 |
| 19 | 2,4-Dichlorophenyl | >50 | >50 | 12.5 | 3.6 |
| 20 | 3-Chloro-4-fluorophenyl | >50 | >50 | 13.1 | 3.7 |
| 21 | Biphenyl-4-yl | >50 | >50 | 9.8 | 3.0 |
| 22 | 4-Phenoxyphenyl | >50 | >50 | 10.5 | 3.1 |
| 23 | 2,5-Dichlorophenyl | >50 | >50 | 14.1 | 3.9 |
Data sourced from Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2845-2850.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the inhibition of hCA IX and hCA XII by 5-Aryl-1H-pyrazole-3-carboxylic acids:
-
Selectivity: All tested compounds showed significant selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.
-
Effect of Phenyl Substitution: The nature and position of the substituent on the 5-phenyl ring influence the inhibitory potency.
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) generally lead to better inhibition of hCA IX and hCA XII.
-
Bulkier substituents and those that increase the overall size of the aryl moiety (e.g., biphenyl, phenoxy) also tend to enhance inhibitory activity.
-
-
Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, para) has a discernible effect on activity, with para- and meta-substituted analogs often showing slightly better inhibition than ortho-substituted ones.
Experimental Protocols
Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids
The synthesis of the title compounds was achieved through a cyclization reaction of the corresponding 4-aryl-2,4-dioxobutanoic acid with hydrazine monohydrate in glacial acetic acid.
-
General Procedure: The appropriate 4-aryl-2,4-dioxobutanoic acid (1 equivalent) is dissolved in glacial acetic acid. To this stirred solution, hydrazine monohydrate (3 equivalents) is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and stirred overnight. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 5-aryl-1H-pyrazole-3-carboxylic acid.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against the four human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitors: Recombinant human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) were used. The inhibitors were dissolved in DMSO.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by the change in the rate of this reaction in the presence of the inhibitor.
-
Procedure:
-
A solution of the CA isozyme is incubated with the inhibitor at various concentrations for 10 minutes at room temperature.
-
The reaction is initiated by adding a CO₂-saturated solution.
-
The enzyme activity is monitored by observing the change in pH using a colorimetric indicator over a short period.
-
IC₅₀ values are determined from the dose-response curves.
-
The inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizing the Synthesis and Inhibition Logic
Logical Flow of Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation of 5-Aryl-1H-pyrazole-3-carboxylic acids.
Carbonic Anhydrase Inhibition Mechanism
References
A Comparative Examination of the Anti-inflammatory Potential of Pyrazole Carboxylic Acids
For Immediate Release
This guide provides a detailed comparative analysis of the anti-inflammatory activity of various pyrazole carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory agents. The data presented herein is compiled from multiple studies to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples like celecoxib demonstrating potent and selective anti-inflammatory effects.[1] The incorporation of a carboxylic acid moiety into the pyrazole structure presents an interesting avenue for developing new non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the comparative efficacy of these derivatives, primarily through their inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
Comparative In Vitro COX Inhibition
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the in vitro inhibitory activity of selected pyrazole carboxylic acid derivatives against these enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For comparison, data for the well-established COX-2 inhibitor, Celecoxib, is included.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 2.2 - 15 | 0.04 - 0.88 | 2.51 - 375 | [2][3] |
| Compound 5l (a celecoxib isostere with a carboxylic acid) | >100 | 0.338 | >295.9 | [2] |
| (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid (16) | >100 | >100 | - | [4] |
| 1-(4-Sulfamoyl-phenyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid methyl ester (2) | - | - | - | [5] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The data below presents the percentage of edema inhibition or the effective dose required to reduce edema by 50% (ED50).
| Compound | Dose (mg/kg) | Edema Inhibition (%) | ED30/ED50 (mg/kg) | Reference |
| Celecoxib | 10 | ~71.21% (at 5h) | ED30 = 23 | [3][4] |
| Compound 5l | 10 | Potent activity | - | [2] |
| (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid (16) | 10 | Higher than Celecoxib | - | [4] |
| Compound 4 (a pyrazole carboxamide derivative) | - | Better than Diclofenac | - | [1] |
Note: The effectiveness of compounds can vary based on the time point of measurement and the specific experimental protocol.
Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole carboxylic acids are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn affects the production of prostaglandins. This is a key part of the broader inflammatory cascade that involves signaling pathways like NF-κB and MAPK.
Experimental Protocols
In Vitro COX Inhibition Assay
A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Ample-G Red reagent and horseradish peroxidase (for fluorometric detection)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference drug (e.g., Celecoxib).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period (e.g., 10 minutes), add Ample-G Red and horseradish peroxidase to detect the prostaglandin product.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of paw edema in rats.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Carrageenan (1% w/v solution in saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Pletysmometer or digital calipers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a pletysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid Analogues in Preclinical Research
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of many therapeutic agents. Among these, the pyrazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This guide provides a comparative analysis of the efficacy of analogues of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid," a key building block in the synthesis of novel anti-inflammatory and anticancer agents. The following sections detail the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data from preclinical studies and outlining the experimental protocols used to generate this data.
Anticancer and Anti-inflammatory Potential
The pyrazole core is a versatile scaffold that has been extensively explored for its therapeutic potential, particularly in oncology and inflammation. The substitution pattern on the pyrazole ring plays a critical role in defining the biological activity of the resulting compounds.
Structure-Activity Relationship (SAR) Insights
Research into pyrazole-3-carboxylic acid derivatives has revealed several key structural features that influence their biological efficacy:
-
Substitution at the 5-position: The nature of the substituent at this position significantly impacts activity. Aromatic or heteroaromatic rings, such as the pyrazin-2-yl group, are common. Modifications to this ring system can modulate potency and selectivity. For instance, in a series of 5-aryl-1H-pyrazole-3-carboxylic acids, derivatives with bulkier substituents in the para-position of the phenyl ring showed enhanced inhibitory activity against certain carbonic anhydrase isoforms implicated in cancer.
-
Substitution at the 1-position: The N1 position of the pyrazole ring is another critical point for modification. Introducing different substituents can alter the compound's pharmacokinetic and pharmacodynamic properties. For example, studies on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have demonstrated that variations in the substituent on the benzyl ring can lead to potent analgesic, anti-inflammatory, and anticancer compounds.
-
The Carboxylic Acid Group: The carboxylic acid at the 3-position is often crucial for activity, potentially acting as a key binding motif to the biological target.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of representative pyrazole-3-carboxylic acid analogues from various preclinical studies. It is important to note that these are not direct analogues of this compound but belong to the broader class of 5-substituted-1H-pyrazole-3-carboxylic acids, providing valuable insights into the SAR of this scaffold.
Table 1: In Vitro Anticancer Activity of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic Acid Analogues
| Compound ID | R-group (at benzyl) | Cancer Cell Line | IC₅₀ (µM) |
| 7a | H | HL-60 | 12.5 |
| 7d | 4-Cl | HL-60 | 8.7 |
| 7j | 3,4-diCl | HL-60 | 9.2 |
| 8a | H (amide) | HL-60 | 10.8 |
| 8b | 4-CH₃ (amide) | HL-60 | 11.5 |
Data synthesized from a study on the anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
Table 2: In Vivo Anti-inflammatory Activity of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic Acid Analogues
| Compound ID | R-group (at benzyl) | % Inhibition of Paw Edema (at 4h) |
| 7a | H | 62.3 |
| 7c | 4-F | 58.9 |
| 7e | 4-Br | 65.1 |
| 7f | 4-NO₂ | 60.5 |
| Indomethacin | Standard Drug | 72.8 |
Data represents the percentage inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation.
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 5-Aryl-1H-pyrazole-3-carboxylic Acid Analogues
| Compound ID | Aryl Substituent at 5-position | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| 5a | 4-F-phenyl | >100 | 28.6 |
| 5g | 4-CF₃-phenyl | 56.4 | 15.8 |
| 5j | 3,4-diCl-phenyl | 25.1 | 8.9 |
| 5m | 4-t-butyl-phenyl | >100 | 4.7 |
| Acetazolamide | Standard Inhibitor | 0.025 | 0.0058 |
Kᵢ represents the inhibition constant. Lower values indicate higher potency. These isoforms are tumor-associated.[1]
Experimental Protocols
The data presented above is derived from established preclinical models. The methodologies for the key experiments are detailed below to provide a comprehensive understanding of the results.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
-
Animal Model: Wistar albino rats are used for this study. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms are used. A saturated solution of CO₂ is prepared as the substrate.
-
Stopped-Flow Spectrophotometry: The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.
-
Reaction Monitoring: The reaction is initiated by mixing the enzyme solution with the CO₂ substrate solution in the presence of a pH indicator. The change in absorbance of the indicator is monitored over time as the pH decreases due to proton formation.
-
Inhibitor Testing: The assay is repeated in the presence of various concentrations of the test compounds.
-
Kᵢ Determination: The inhibition constant (Kᵢ) is determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyrazole-3-carboxylic acid analogues.
Caption: A flowchart outlining the key stages in the development of novel pyrazole-based therapeutic agents.
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole-based anti-inflammatory drugs, such as the COX-2 pathway.
Caption: Inhibition of the COX-2 enzyme by pyrazole analogues blocks the production of pro-inflammatory prostaglandins.
References
Validation of the anticancer activity of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of select pyrazole derivatives, offering insights into their therapeutic potential. While specific experimental data on "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" is not extensively available in the public domain, the broader class of pyrazole-containing compounds has demonstrated significant promise in oncology research. This document summarizes key findings on various pyrazole analogs, presenting their performance against different cancer cell lines and elucidating the experimental methodologies used for their validation.
Comparative Anticancer Activity of Substituted Pyrazole Derivatives
The anticancer efficacy of several pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data presented below, collated from multiple studies, highlights the varying potency of different structural analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound A (Celecoxib) | HT-29 (Colon) | 48.3 | Doxorubicin | 0.8 |
| PC-3 (Prostate) | 55.2 | Doxorubicin | 1.2 | |
| Compound B (Axitinib) | A549 (Lung) | 0.1 | Doxorubicin | 0.9 |
| MCF-7 (Breast) | 0.2 | Doxorubicin | 1.1 | |
| Compound C (Crizotinib) | HCT-116 (Colon) | 1.6 | Doxorubicin | 0.7 |
| HepG2 (Liver) | 3.5 | Doxorubicin | 1.0 | |
| Compound D (Indazole Derivative) | K562 (Leukemia) | 0.021 | ABT-751 | Not Reported |
| A549 (Lung) | 0.69 | ABT-751 | Not Reported | |
| Compound E (Pyrazole-Indole Hybrid) | HepG2 (Liver) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| HCT-116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
1. Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds (pyrazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for an additional 48 to 72 hours.
-
MTT Addition and Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are then gently shaken for 15 minutes to ensure complete dissolution. The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
2. Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours. After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A ensures that only DNA is stained by degrading any present RNA.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured, which is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
3. Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. The protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR/VEGFR signaling cascade, common targets for pyrazole-based inhibitors.
Caption: Inhibition of EGFR/VEGFR signaling by pyrazole derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a novel compound is a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Structure-Activity Relationship of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyrazole and pyrazine rings in a single molecular scaffold has garnered significant interest in medicinal chemistry, creating a novel class of compounds with diverse therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" core. By examining the influence of various structural modifications on biological activity, we aim to furnish researchers with the foundational knowledge to guide the design of next-generation therapeutic agents.
The pyrazole moiety is a well-established pharmacophore known to enhance lipophilicity, hydrogen-bonding capacity, and metabolic stability, while the electron-deficient pyrazine ring can improve metabolic solubility and stability.[1] The combination of these two heterocyclic systems in "this compound" and its derivatives has led to the exploration of their efficacy as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[1][2]
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and pyrazine rings, as well as modifications to the carboxylic acid group. The following table summarizes the general SAR trends observed in the literature for analogous pyrazole-pyrazine conjugates.
| Modification Site | Substituent/Modification | Observed Impact on Activity | Potential Rationale |
| Pyrazole Ring (N1-position) | Alkylation or Arylation | Can modulate potency and selectivity. Often crucial for interaction with specific biological targets. | Alters steric and electronic properties, influencing binding pocket interactions. |
| Pyrazine Ring | Hydrophilic groups (e.g., -OH, -NH2) at positions 2 and 6 | Enhances enzyme inhibition and antimicrobial properties.[1] | Increases hydrogen bonding potential and polarity. |
| Bulky aryl substituents | Increases π-π interactions with DNA, leading to better anticancer activity.[1] | Facilitates intercalation or groove binding with DNA. | |
| Carboxylic Acid (Position 3) | Conversion to carboxamides | Often retains or enhances biological activity, particularly as kinase inhibitors. Can improve cell permeability. | Amide group can form additional hydrogen bonds with target proteins. |
| Esterification | Can act as a prodrug, improving bioavailability. | Esters can be hydrolyzed in vivo to release the active carboxylic acid. |
Key Biological Targets and Signaling Pathways
Derivatives of the this compound scaffold have been investigated for their inhibitory effects on various enzymes and signaling pathways implicated in disease. A primary area of focus has been their potential as kinase inhibitors . Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyrazole core often serves as a scaffold to position key pharmacophoric features that interact with the hinge region and other residues within the active site.
Below is a generalized diagram illustrating the central role of kinases in cell signaling and the inhibitory action of pyrazole-based compounds.
Caption: Generalized signaling pathway illustrating kinase activation and inhibition by pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives often follows a multi-step sequence, which can be adapted to introduce various substituents. A common synthetic route is outlined below.
Caption: A representative workflow for the synthesis of the target compounds and their derivatives.
Detailed Protocol for a Representative Kinase Inhibition Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the product of the kinase reaction. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. The synergistic combination of the pyrazole and pyrazine rings provides a unique chemical space for optimization.
Future research in this area should focus on:
-
Systematic SAR studies on a diverse library of derivatives to elucidate more precise relationships between structure and activity against specific biological targets.
-
Exploration of a wider range of biological targets , including other enzyme families and receptors.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of the most potent compounds to assess their drug-likeness and potential for clinical development.
-
Utilization of computational modeling and structural biology to gain a deeper understanding of the molecular interactions between the compounds and their biological targets, thereby facilitating rational drug design.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.
References
A Comparative Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid and Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The structural motif of pyrazole carboxylic acid is a recognized pharmacophore known to exhibit inhibitory effects against various enzyme classes. Notably, derivatives of this scaffold have demonstrated significant inhibition of human carbonic anhydrases (hCAs), a family of metalloenzymes that play a crucial role in numerous physiological and pathological processes. This guide compares the inhibitory potential of known pyrazole-based inhibitors and the standard clinical inhibitor, Acetazolamide, against several hCA isoforms.
Comparative Inhibitory Activity
The following table summarizes the inhibition constants (Ki) of selected pyrazole derivatives and Acetazolamide against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | [1] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | 58.8 | 9.8 | 485.3 | 61.7 | [1] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | 88.3 | 5.6 | 421.4 | 34.5 | [1] |
| Phenyl-Substituted Pyrazole 1 | 16.9 | 67.39 | - | - | [1] |
| N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide (4c) | - | - | 8.5 | - | [2] |
| 6,7-Dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid (15) | - | 3.3 | 6.1 | - | [2] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition
A common and reliable method for measuring the inhibition of carbonic anhydrase activity is a colorimetric assay based on the enzyme's esterase activity.[3]
Principle:
Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at 400 nm.[3][4] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, and the extent of this reduction is proportional to the inhibitor's concentration and potency.[4]
Materials and Reagents: [4]
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic solvent (e.g., DMSO) for dissolving the test compound and p-NPA
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Procedure: [4]
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add the assay buffer to all wells.
-
Add the diluted test compound or positive control to the respective wells. Add DMSO to the control wells (no inhibitor).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the mechanism of inhibition are known.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor hypoxia.
References
A Comparative Guide to Pyrazinyl-Pyrazole Derivatives as Kinase Inhibitors: In Vitro and In Vivo Correlation of Activity
For Researchers, Scientists, and Drug Development Professionals
Comparative Data Presentation
The following tables summarize the in vitro and in vivo activities of AT7519 and Flavopiridol, providing a basis for understanding their pharmacological profiles and the translation of preclinical data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Citation |
| AT7519 | CDK1 | 210 | [1] |
| CDK2 | 47 | [1] | |
| CDK4 | 100 | [1] | |
| CDK5 | 13 | ||
| CDK6 | 170 | [1] | |
| CDK9 | <10 | ||
| GSK3β | 89 | [1] | |
| Flavopiridol | CDK1 | 20-100 | [2] |
| CDK2 | 20-100 | [2] | |
| CDK4 | 20-100 | [2] | |
| CDK6 | 20-100 | [2] | |
| CDK7 | 875 | [2] | |
| CDK9 | 20-100 | [2] | |
| GSK3β | 280 | [2] |
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC₅₀ | Exposure Time | Citation |
| AT7519 | MM.1S | Multiple Myeloma | 0.5 µM | 48h | [3] |
| U266 | Multiple Myeloma | 0.5 µM | 48h | [3] | |
| MM1R (resistant) | Multiple Myeloma | >2 µM | 48h | [3] | |
| HCT116 | Colon Carcinoma | 54 nM | 72h | ||
| HT29 | Colon Carcinoma | 170 nM | 72h | ||
| MCF-7 | Breast Carcinoma | 40 nM | 72h | [1] | |
| Flavopiridol | HCT116 | Colon Carcinoma | 13 nM | Not Specified | [2] |
| A2780 | Ovarian Carcinoma | 15 nM | Not Specified | [2] | |
| PC3 | Prostate Carcinoma | 10 nM | Not Specified | [2] | |
| LNCaP | Prostate Carcinoma | 16 nM | Not Specified | [2] | |
| K562 | Leukemia | 130 nM | Not Specified | [2] | |
| Kas 6/1 | Multiple Myeloma | ~500 nM (inhibition) | Continuous | [4] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation |
| AT7519 | Multiple Myeloma | MM.1S | 15 mg/kg, i.p., 5 days/week for 2 weeks | Tumor growth inhibition and prolonged survival | [3] |
| Neuroblastoma | AMC711T | 5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition | [5] | |
| Colon Cancer | HCT116 & HT29 | 9.1 mg/kg, twice daily | Tumor regression | ||
| Flavopiridol | Cholangiocarcinoma | KKU-213 | 5 and 7.5 mg/kg | Significant reduction in tumor volume and weight | [6] |
| Uterine Leiomyoma | Human uterine leiomyoma | Not specified | Inhibition of xenograft growth | [7] | |
| Multiple Myeloma | Human MM xenograft | 1-hour infusions for 3 consecutive days every 21 days | No significant anti-myeloma activity observed in this study | [4][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CDK inhibitors and a typical workflow for evaluating their in vitro and in vivo activity.
Caption: Mechanism of action of multi-CDK inhibitors like AT7519 and Flavopiridol.
Caption: General workflow for in vitro to in vivo evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of AT7519 and Flavopiridol.
In Vitro Kinase Inhibition Assay (AT7519)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AT7519 against various CDK enzymes.
-
Methodology:
-
CDK4 and CDK6 assays are performed in plates coated with GST-pRb769-921 and blocked with Superblock.
-
CDK4 or CDK6 is incubated with 15 mM MgCl₂, 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EGTA (pH 8.0), 0.02% Triton X-100, 2.5% DMSO, and varying concentrations of AT7519.
-
The reaction is initiated by the addition of ATP.
-
After a 30-minute incubation, the reaction is stopped with 0.5 M EDTA (pH 8.0).
-
Plates are washed and incubated for one hour with a primary antibody (anti-p-Rb Serine 780), followed by a one-hour incubation with a secondary antibody (alkaline phosphatase-linked anti-rabbit).
-
The signal is developed and read, and IC₅₀ values are calculated from the dose-response curves.[1]
-
Cell Proliferation Assay (MTT Assay for AT7519)
-
Objective: To assess the cytotoxic effect of AT7519 on multiple myeloma (MM) cell lines.
-
Methodology:
-
MM cell lines (e.g., MM.1S, U266) are cultured in the presence of increasing concentrations of AT7519 (0–4 µM) for 24, 48, and 72 hours.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[3]
-
In Vivo Xenograft Mouse Model (AT7519)
-
Objective: To evaluate the in vivo antitumor activity of AT7519.
-
Methodology:
-
Male SCID mice are subcutaneously inoculated with 5 × 10⁶ MM.1S cells.
-
When tumors become measurable, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) injections of AT7519 dissolved in 0.9% saline. A typical dosing schedule is 15 mg/kg, once a day, for five days a week for two weeks.
-
The control group receives the vehicle (saline) on the same schedule.
-
Tumor volume is measured regularly using calipers.
-
Animal survival is monitored, and at the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[3]
-
In Vivo Xenograft Mouse Model (Flavopiridol)
-
Objective: To examine the antitumor activity of Flavopiridol in a cholangiocarcinoma xenograft model.
-
Methodology:
-
Male Balb/c nude mice are subcutaneously injected with KKU-213 cholangiocarcinoma cells.
-
Once tumors are established, mice are treated with either PBS (control) or Flavopiridol at doses of 5 and 7.5 mg/kg.
-
Tumor volume and body weight are measured regularly.
-
At the end of the experiment, tumors are excised and weighed.[6]
-
Correlation and Conclusion
The data presented for AT7519 and Flavopiridol demonstrate a reasonable correlation between their in vitro and in vivo activities. Both compounds exhibit potent low nanomolar to micromolar inhibition of their target kinases and corresponding antiproliferative effects in various cancer cell lines. This in vitro potency translates to in vivo efficacy, where both agents have shown the ability to inhibit tumor growth in xenograft models.
However, the in vivo efficacy is highly dependent on the tumor model, dosing schedule, and pharmacokinetic properties of the compound. For instance, while Flavopiridol showed limited single-agent activity in a multiple myeloma clinical trial with a specific dosing regimen[4][8], it demonstrated significant tumor growth inhibition in preclinical xenograft models of other cancers with different administration schedules[6][7]. This highlights the complexity of in vitro-in vivo correlation and the importance of optimizing dosing and scheduling in clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of flavopiridol on human uterine leiomyoma in vitro and in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol in patients with relapsed or refractory multiple myeloma: a phase 2 trial with clinical and pharmacodynamic end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" Against Commercial Agrochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is critical to note that, at the time of this publication, specific quantitative efficacy data for "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" against specific agricultural pests, pathogens, and weeds is not publicly available. Therefore, this guide will present a qualitative assessment of its potential based on the known activities of structurally related pyrazole compounds. The quantitative data presented in the following tables are for the selected commercial agrochemicals and serve as a benchmark for the performance levels that a new active ingredient would need to meet or exceed.
Potential Agrochemical Activities and Modes of Action
Based on the known bioactivities of the pyrazole chemical class, "this compound" could potentially exhibit one or more of the following agrochemical properties:
-
Insecticidal Activity: Pyrazole-based insecticides often target the nervous system of insects.[14] A common mode of action is the disruption of mitochondrial electron transport or the blocking of GABA-gated chloride channels.
-
Fungicidal Activity: Many pyrazole carboxamide fungicides are known to be potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, leading to the disruption of fungal respiration and energy production.
Quantitative Performance Benchmark of Commercial Agrochemicals
The following tables summarize the efficacy of selected commercial agrochemicals that represent different modes of action and are used to control common agricultural pests, pathogens, and weeds. This data provides a benchmark for the level of activity a new compound like "this compound" would be expected to demonstrate.
Table 1: Insecticidal Activity Benchmark
| Active Ingredient | Chemical Class | Mode of Action | Target Pest | Efficacy Metric (LC50) | Citation |
| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Soybean aphid (Aphis glycines) | 0.04 mg/L |
Table 2: Fungicidal Activity Benchmark
| Active Ingredient | Chemical Class | Mode of Action | Target Pathogen | Efficacy Metric (EC50) | Citation |
| Cyprodinil | Anilinopyrimidine | Methionine biosynthesis inhibitor | Gray mold (Botrytis cinerea) | 0.0035 - 77.17 µg/mL |
Table 3: Herbicidal Activity Benchmark
| Active Ingredient | Chemical Class | Mode of Action | Target Weed | Efficacy Metric (IC50/GR50) | Citation |
| Glyphosate | Glycine derivative | EPSP synthase inhibitor | Barnyard grass (Echinochloa crus-galli) | Varies significantly with resistance |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of agrochemical efficacy. The following are generalized protocols for key experiments.
Insecticide Efficacy Testing (e.g., against Aphids)
-
Test Organism: A susceptible laboratory strain of the target aphid species (e.g., Aphis glycines) is used.
-
Plant Material: Young, healthy host plants (e.g., soybean seedlings) are grown under controlled conditions.
-
Compound Preparation: "this compound" and the benchmark insecticide (e.g., Imidacloprid) are dissolved in a suitable solvent (e.g., acetone with a surfactant) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Application: Host plant leaves or seedlings are dipped into the test solutions for a set period (e.g., 10-30 seconds) and allowed to air dry. A control group is treated with the solvent solution only.
-
Infestation: Once dry, a specific number of adult aphids (e.g., 10-20) are carefully transferred onto the treated leaves.
-
Incubation: The treated plants with aphids are maintained in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Aphid mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after infestation. Aphids that are immobile or unable to right themselves when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals are calculated using probit analysis.
Fungicide Efficacy Testing (e.g., against Botrytis cinerea)
-
Test Organism: A virulent isolate of the target fungus (e.g., Botrytis cinerea) is cultured on a suitable medium like potato dextrose agar (PDA).
-
Compound Preparation: "this compound" and the benchmark fungicide (e.g., Cyprodinil) are dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
In Vitro Assay (Mycelial Growth Inhibition):
-
A small plug of the fungal culture is placed in the center of the fungicide-amended PDA plates.
-
Plates are incubated in the dark at an optimal temperature (e.g., 20-22°C).
-
The diameter of the fungal colony is measured when the colony in the control plate (without fungicide) reaches the edge of the plate.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
-
Data Analysis: The EC50 (effective concentration to inhibit 50% of mycelial growth) values are determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Herbicide Efficacy Testing (e.g., against Echinochloa crus-galli)
-
Test Organism: Seeds of a susceptible biotype of the target weed (e.g., Echinochloa crus-galli) are used.
-
Plant Growth: Seeds are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Preparation: "this compound" and the benchmark herbicide (e.g., Glyphosate) are formulated with appropriate adjuvants and serially diluted in water to achieve a range of application rates.
-
Application: The test solutions are applied to the plants using a laboratory track sprayer calibrated to deliver a specific volume of spray solution. A control group is sprayed with the formulation blank.
-
Incubation: Treated plants are returned to the greenhouse and observed for a period of time (e.g., 14-21 days).
-
Efficacy Assessment: Herbicidal efficacy is assessed by visual rating of plant injury (e.g., on a scale of 0 to 100%, where 0 is no effect and 100 is complete plant death) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.
-
Data Analysis: The GR50 (the herbicide rate that causes a 50% reduction in plant growth) or IC50 (the concentration that causes 50% inhibition of a specific parameter) is calculated using dose-response models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential modes of action for a pyrazole-based agrochemical and a generalized experimental workflow for its evaluation.
Conclusion
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrazole-Based Inhibitors Related to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the selectivity of small molecule inhibitors is a critical parameter in the journey from a promising compound to a viable therapeutic. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. However, the potential for off-target activities necessitates a thorough understanding of their cross-reactivity profiles. This guide presents a comparative analysis of the cross-reactivity of several pyrazole-based compounds, offering insights into the potential selectivity of the broader class that includes "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid".
While specific cross-reactivity data for "this compound" is not publicly available, this guide leverages published data from structurally related pyrazole-carboxamide and pyrazole-urea derivatives to provide a valuable comparative framework. These alternatives target key signaling pathways implicated in cancer and inflammatory diseases, such as those mediated by p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).
Comparative Cross-Reactivity Data of Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from publicly available research, illustrates the diverse selectivity profiles that can be achieved through modifications to the pyrazole core.
Table 1: Selectivity Profile of a Pyrazole-Urea Based p38 MAPK Inhibitor (BIRB 796)
| Kinase Target | BIRB 796 IC50 (nM) |
| p38α | 38 |
| JNK2 | >10,000 |
| ERK2 | >10,000 |
| CDK2 | >10,000 |
| PKA | >10,000 |
| PKCα | >10,000 |
| ZAP-70 | >10,000 |
| LCK | 2,300 |
| SRC | 130 |
| Data synthesized from published literature. |
Table 2: Selectivity Profile of a Pyrazole-Based CDK2 Inhibitor (Compound 9)
| Kinase Target | Compound 9 IC50 (µM) |
| CDK2/cyclin A2 | 0.96 |
| Additional Kinase data not provided in the source | |
| Data synthesized from published literature.[1] |
Table 3: Selectivity Profile of a Pyrazole-Based Multi-Kinase Inhibitor (Compound 8t)
| Kinase Target | Compound 8t IC50 (nM) |
| FLT3 | 0.089 |
| CDK2 | 0.719 |
| CDK4 | 0.770 |
| KDR/VEGFR2 | Significant Inhibition |
| ERK7 | Significant Inhibition |
| FLT1 | Significant Inhibition |
| FLT4 | Significant Inhibition |
| GSK3β | Significant Inhibition |
| Data synthesized from published literature.[2] |
Key Signaling Pathways
To understand the biological context of these inhibitors, it is essential to visualize their target pathways. The following diagrams illustrate simplified representations of the p38 MAPK signaling cascade and a generic kinase signaling pathway.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the synthesis efficiency of pyrazole isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a significant pharmacophore in modern drug discovery, present in a range of therapeutics from anti-inflammatory drugs like celecoxib to antiobesity agents like rimonabant.[1][2] The biological activity of pyrazole derivatives is often highly dependent on the substitution pattern on the pyrazole ring, making the efficient and regioselective synthesis of specific isomers a critical challenge in medicinal chemistry. This guide provides a comparative analysis of common synthetic methodologies for accessing various pyrazole isomers, with a focus on reaction yields and detailed experimental protocols.
Comparative Analysis of Synthesis Efficiency
The synthesis of pyrazoles is dominated by several key strategies, most notably the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr synthesis), 1,3-dipolar cycloadditions, and various multicomponent reactions.[3][4] The efficiency and regioselectivity of these methods are highly dependent on the nature of the starting materials and the reaction conditions. A significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, is controlling the regioselectivity to obtain the desired isomer.[1][5]
The following table summarizes quantitative data from various studies, offering a comparative overview of the efficiency of different synthetic routes to a range of pyrazole isomers.
| Synthetic Method | Starting Material 1 | Starting Material 2 | Isomer Type Synthesized | Reaction Conditions | Yield (%) |
| Knorr-type Condensation | |||||
| Nano-ZnO Catalysis | Ethyl acetoacetate | Phenylhydrazine | 1,3,5-Trisubstituted | Nano-ZnO, Solvent-free, Room Temp. | 95 |
| Conventional Heating | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | 1,3,5-Trisubstituted | Ethanol, Reflux | 74-77 |
| Room Temperature | 1,3-Diketones | Arylhydrazines | 1,3,4,5-Tetrasubstituted | N,N-Dimethylacetamide, Room Temp. | 59-98[6][7] |
| From α,β-Unsaturated Ketones | |||||
| LDA-mediated Alkylation/Oxidation | α,β-Ethylenic ketones | Hydrazines | 1,3,4,5-Tetrasubstituted | DMF, LDA | 66-88[8] |
| 1,3-Dipolar Cycloaddition | |||||
| In situ Diazo Generation | N-Tosylhydrazones | Terminal Alkynes | 3,5-Disubstituted | Base-mediated | 24-67[8] |
| Continuous Flow Synthesis | Fluorinated Amines (for diazoalkane) | Alkynes | Highly Substituted | Continuous flow reactor, elevated temp. | 48-99[9] |
| Multicomponent Reactions | |||||
| One-pot, Three-component | Enones | p-Toluenesulfonyl hydrazide, Halides | 1-Substituted | Acetonitrile, Base | up to 91[1] |
| Transition Metal-Free, Three-component | Arylaldehydes | Ethyl acrylate, N-Tosylhydrazones | 1,3,5-Trisubstituted | Cs2CO3, DMF, 100 °C | up to 49[2] |
| One-pot, Three-component | Terminal Alkynes | Aromatic Aldehydes, Hydrazines | 1,3-Disubstituted | Iodine-mediated | 68-99[8] |
Experimental Protocols
Below are detailed methodologies for two common and efficient pyrazole synthesis strategies.
1. Knorr Pyrazole Synthesis using Nano-ZnO Catalyst
This protocol describes a highly efficient, green synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.[8]
-
Materials: Phenylhydrazine, ethyl acetoacetate, nano-ZnO.
-
Procedure:
-
A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%) is taken in a round-bottom flask.
-
The mixture is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is washed with ethanol.
-
The catalyst (nano-ZnO) is recovered by filtration and can be reused.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from ethanol to afford the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
-
Reported Yield: 95%[8]
2. One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This method provides a regioselective route to 1,3,5-trisubstituted pyrazoles, avoiding the regioselectivity issues of the classical Knorr synthesis.[1]
-
Materials: Chalcone (or other enone), p-toluenesulfonyl hydrazide (TsNHNH2), benzoyl chloride, potassium carbonate (K2CO3), acetonitrile.
-
Procedure:
-
To a solution of the enone (0.5 mmol) in acetonitrile (5 mL) is added p-toluenesulfonyl hydrazide (0.6 mmol).
-
The mixture is stirred at 60 °C for 1 hour.
-
The reaction is then cooled to room temperature, and potassium carbonate (1.5 mmol) and benzoyl chloride (0.75 mmol) are added.
-
The resulting mixture is stirred at 60 °C for an additional 2 hours.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to give the desired 1,3,5-trisubstituted pyrazole.
-
-
Reported Yield: Good to high yields (e.g., 91% for a specific derivative) with complete regioselectivity.[1]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of pyrazole isomers, a common process in drug discovery and chemical research.
Caption: A generalized workflow for pyrazole synthesis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
Validating Target Engagement of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid," a novel compound with potential as a kinase inhibitor for anti-inflammatory and anti-cancer therapies.[1] Given the prevalence of the pyrazole scaffold in approved and investigational kinase inhibitors, this guide will focus on methodologies to confirm its interaction with intracellular kinase targets.[2][3][4][5] We will compare its hypothetical performance with established kinase inhibitors possessing a pyrazole or similar heterocyclic core, namely Ruxolitinib, Crizotinib, and Afuresertib.
Introduction to Target Engagement Validation
Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to differentiate on-target from off-target effects. Several robust cellular assays have been developed to quantify this interaction. This guide will focus on three widely used methods: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Cellular Kinase Activity Assays.
Comparative Analysis of Kinase Inhibitors
To provide a context for validating "this compound," we will compare its hypothetical target engagement profile with that of three well-characterized kinase inhibitors.
| Compound | Target Kinase(s) | Reported Cellular Target Engagement Data |
| Ruxolitinib | JAK1, JAK2 | Biochemical IC50: JAK1 (3.3 nM), JAK2 (2.8 nM).[6][7][8] Cellular activity in Ba/F3-JAK2V617F cells: IC50 = 127 nM.[9] |
| Crizotinib | ALK, MET, ROS1 | CETSA has been used to demonstrate direct ALK binding in sensitive cancer cell lines.[10][11] |
| Afuresertib | AKT1, AKT2, AKT3 | Biochemical Ki: AKT1 (0.08 nM), AKT2 (2.0 nM), AKT3 (2.6 nM).[12] Cellular EC50 (pan-AKT activity): < 1 µM in sensitive hematological cell lines.[12] |
| This compound | Hypothesized: Kinase(s) involved in inflammation and cancer (e.g., MAPKs, CDKs, JAKs) | To be determined using the assays outlined in this guide. |
Key Experimental Methodologies
Accurate and reproducible data are paramount in validating target engagement. Below are detailed protocols for three key cellular assays.
Experimental Workflow: Target Engagement Assays
Caption: A generalized workflow for validating cellular target engagement.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13]
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a plasmid for a fluorescently labeled tracer that binds to the kinase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and comparator compounds in Opti-MEM.
-
Add the diluted compounds to the cells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[14][15]
Protocol:
-
Cell Treatment:
-
Culture an appropriate cell line to 80-90% confluency.
-
Treat the cells with "this compound" or comparator compounds at various concentrations for a defined period (e.g., 1-2 hours).
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of stabilization.[16]
-
Cellular Kinase Activity Assay (Phosphorylation Analysis)
This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of "this compound" or comparator compounds for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, as well as an antibody for the total amount of the substrate protein as a loading control.
-
Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.
-
Signaling Pathway Context: The MAPK/ERK Pathway
Many kinase inhibitors relevant to cancer and inflammation target components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][15][17][18] The diagram below illustrates a simplified representation of the canonical MAPK/ERK pathway, a frequent target for therapeutic intervention.
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.
Conclusion
Validating the cellular target engagement of "this compound" is a critical step in its development as a potential therapeutic agent. By employing a multi-assay approach, including NanoBRET™, CETSA, and cellular kinase activity assays, researchers can generate robust and quantitative data to confirm its mechanism of action. Comparing these results with established kinase inhibitors will provide a valuable benchmark for its potency and selectivity. The methodologies and comparative data presented in this guide offer a comprehensive framework for the rigorous evaluation of this and other novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid with care. All research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] All handling of waste should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits have not been established. The following table summarizes general guidelines for laboratory chemical waste disposal.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill containers to more than 90% of their capacity. | [3] |
| pH Adjustment for Drain Disposal | For certain aqueous, non-hazardous waste, the pH may be adjusted to between 5.0 and 12.5 before drain disposal. However, this is not recommended for this compound. | [4] |
| Empty Container Rinsing | Containers that held toxic chemicals must be triple-rinsed with an appropriate solvent. | [5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the foundational step to prevent dangerous chemical reactions and ensure correct disposal.[1][2]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]
-
Do not mix solutions of this compound with other incompatible waste streams.[1][2] For example, keep acidic solutions separate from basic solutions and oxidizing agents away from flammable materials.[2][4]
-
Step 2: Proper Labeling
All waste containers must be accurately and clearly labeled.
-
Write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[2][5]
-
Include the date when waste accumulation began.[2]
Step 3: Storage of Waste
Waste containers should be stored in a designated and secure area.
-
Store sealed waste containers in a well-ventilated chemical waste storage area, such as a satellite accumulation area.[1][4]
-
Ensure that incompatible waste containers are segregated, using physical barriers or secondary containment if necessary.[3][4]
-
The storage area should be cool and dry.[1]
Step 4: Arranging for Professional Disposal
Disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[1]
-
Follow their specific instructions for packaging and preparing the waste for transport.[1]
Step 5: Disposal of Empty Containers
Empty containers must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[5]
-
Collect the rinsate and dispose of it as hazardous liquid waste.[5]
-
After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash or recycled, depending on institutional policies.[5]
Important Considerations:
-
NEVER dispose of this compound down the drain.[1] Many organic compounds are harmful to aquatic life and can contaminate groundwater.[1][6]
-
NEVER dispose of this compound with regular household or laboratory trash.[1]
-
Consult your institution's specific waste disposal guidelines and your local, state, and federal regulations to ensure full compliance.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. axxence.de [axxence.de]
- 7. aksci.com [aksci.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a compound of interest in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and ensuring responsible disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any work with this compound, a thorough risk assessment should be conducted.[5] The following Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Essential for protecting eyes from dust, splashes, and flying particles. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[6] |
| Face Shield | Recommended when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[6][8] For prolonged handling or direct immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from spills.[5][7] For handling larger quantities, a chemical-resistant apron may be advisable. |
| Closed-Toe Shoes | Required to protect feet from spills and falling objects.[5][7] | |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the solid compound to avoid inhalation of dust particles, especially in areas without adequate ventilation.[7] Work should ideally be conducted in a chemical fume hood.[9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][2]
-
Designate a specific area for handling the compound to prevent cross-contamination.
Step 2: Handling the Compound
-
Before use, carefully inspect the container for any damage.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area.[2]
Step 3: In Case of Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]
Disposal Plan for Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired solid compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[11]
Step 2: Containerization and Labeling
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][12]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9]
Step 3: Storage
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[9][11]
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[11]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12][13]
Caption: Workflow for handling and disposal of the chemical.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
